Choline is an essential nutrient critical for structural integrity of cell membranes, methyl-group metabolism, and neurotransmission [1] [2]. Although humans can synthesize some choline de novo, this production is insufficient to meet metabolic demands, making dietary intake necessary [1] [3] [2].
The primary pathway for de novo choline synthesis in humans is the PEMT (Phosphatidylethanolamine N-methyltransferase) pathway, localized in the endoplasmic reticulum and mitochondrial-associated membranes [4] [1]. An alternative, ubiquitously expressed pathway is the CDP-choline (Kennedy) pathway, which salvages dietary or pre-formed choline [1].
The table below summarizes the key features of these two pathways.
| Feature | PEMT Pathway | CDP-Choline (Kennedy) Pathway |
|---|---|---|
| Primary Function | De novo synthesis of the choline moiety [1] | Salvage and utilization of pre-formed choline [1] |
| Key Substrate | Phosphatidylethanolamine (PE) [1] | Free Choline [1] |
| Methyl Donor | S-Adenosylmethionine (SAM) [1] | Not Applicable |
| Key Enzymes | Phosphatidylethanolamine N-methyltransferase (PEMT) [1] | Choline Kinase (CK), CTP:Phosphocholine Cytidylyltransferase (CPCT), Choline Phosphotransferase (CPT) [1] |
| Primary Tissue | Liver [1] | All nucleated cells [1] |
| Final Product | Phosphatidylcholine (PC) [1] | Phosphatidylcholine (PC) [1] |
The relationship between the substrates, pathways, and final products is illustrated below.
Simplified overview of choline biosynthesis and incorporation into phospholipids.
Orotate (orotic acid) is a central intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are building blocks for RNA and DNA [5].
The de novo pathway for orotate synthesis occurs in the cytoplasm, with a critical step occurring in the mitochondria. Orotate is produced in the mitochondria by the enzyme dihydroorotate dehydrogenase (DHODH) [5] [6]. It is then transported to the cytoplasm, where it is converted to UMP (uridine monophosphate) by the multi-functional enzyme UMP synthase [5]. A defect in UMP synthase results in an orotic aciduria disorder, which can be treated with uridine supplementation [5].
The pathway is summarized in the following table.
| Feature | Description |
|---|---|
| Primary Role | Pyrimidine nucleotide biosynthesis [5] |
| Key Enzymes | Dihydroorotate Dehydrogenase (DHODH, mitochondrial), UMP Synthase (cytoplasmic) [5] |
| Primary Cellular Locations | Cytoplasm and Mitochondria [5] [6] |
| Regulation & Significance | Orotate itself may regulate genes important for development; DHODH mutations are linked to Miller syndrome [5] |
While the search results do not detail a biosynthetic route for this compound itself, they clarify its nature and research use.
To empirically investigate this compound, you could adapt standard methodologies used for studying nutrient metabolism. The table below outlines a potential experimental approach.
| Experimental Component | Proposed Methodology & Key Parameters |
|---|---|
| Objective | To determine if this compound is hydrolyzed and how its components are utilized in vivo. |
| Model System | Rodent models (e.g., rats), human cell cultures (e.g., hepatocytes, neurons) [8]. |
| Compound Administration | Oral gavage or intravenous injection of this compound. Track pharmacokinetics using stable isotope-labeled (e.g., ²H₉-Choline, ¹³C₅-Orotate) this compound [8]. |
| Tissue & Fluid Analysis | LC-MS/MS analysis of plasma, urine, and tissue homogenates (liver, brain) to quantify choline, orotate, betaine, TMAO, UMP, and other pathway metabolites over a time course [1] [8]. |
| Functional Assessments | Seahorse Analyzer: Measure mitochondrial respiration (OCR) in isolated mitochondria [8]. Microdialysis: Monitor extracellular neurotransmitter levels (e.g., acetylcholine) in specific brain regions [8]. Histology: Assess liver for steatosis (e.g., Oil Red O staining) [2]. | | Molecular Biology | qPCR/Western Blot: Analyze expression of key genes/proteins (PEMT, DHODH, UMP synthase, choline transporters) [1]. |
The logical flow of such an investigation is outlined below.
Choline orotate is a salt compound where choline is bound to orotic acid [1]. Its basic molecular characteristics are summarized below.
| Property | Description |
|---|---|
| Chemical Formula | C10H17N3O5 [1] |
| Components | Choline cation + Orotate anion (orotic acid salt) [1] [2] |
| Proposed Rationale | Orotate moiety may improve penetration into cells, potentially increasing bioavailability of the choline and orotate components [2]. |
Upon ingestion, choline is utilized in several critical physiological pathways. The following diagram maps the core metabolic fates of choline, integrating it into key biochemical processes.
Core choline metabolism: phospholipid synthesis, neurotransmission, and methylation.
Choline's integration into these pathways underpins its non-negotiable role in human physiology, with deficiencies leading to clear clinical pathologies.
| Pathway | Key Functions | Clinical & Research Implications |
|---|---|---|
| Phospholipid Synthesis | Maintains structural integrity of cell membranes; essential for synthesis/secretion of VLDL particles from liver [3]. | Deficiency: Direct cause of nonalcoholic fatty liver disease (NAFLD) and muscle damage [3]. |
| Neurotransmission | Precursor for acetylcholine, critical for muscle control, memory, circadian rhythm, and sensory processing [3] [4]. | Supplementation: Neuroprotective in models of epilepsy, Alzheimer's, fetal alcohol syndrome, Down syndrome [5]. |
| Methylation | Betaine serves as major methyl donor for homocysteine remethylation to methionine, a precursor to SAM [3]. | Genetics: Polymorphisms in PEMT, BHMT, and MTHFR genes increase dietary choline requirements [3] [6]. |
For researchers aiming to study choline metabolism, the following table outlines foundational experimental approaches.
| Methodology | Application | Key Details |
|---|---|---|
| Dietary Manipulation & Metabolic Assessment | Determine choline requirements and susceptibility to deficiency. | Subjects fed defined choline-deficient diet; markers like plasma choline, liver enzymes (ALT, AST), and liver fat content (via imaging/biopsy) are monitored [3]. |
| Stable Isotope Tracer Studies | Quantify choline flux and kinetics through different metabolic pathways. | Administer isotopically labeled choline (e.g., methyl-D9 choline); track incorporation into metabolites (phosphatidylcholine, betaine) in plasma/tissues using Mass Spectrometry [7]. |
| Genetic Association Studies | Identify gene variants that alter dietary choline requirements and disease risk. | Genotyping for SNPs in choline pathway genes (e.g., PEMT rs12325817, BHMT rs3733890); association with phenotypes like NAFLD or birth defects [3] [6]. |
| Gene Set & Pathway Enrichment Analysis | Understand the role of cholinergic pathways in complex genetic disorders. | Curate gene sets for "cholinergic activity" and a disease (e.g., autism); use tools (e.g., Pathway Studio) to find shared ontologies and build interaction networks [4]. |
Despite the established framework for choline, several areas require further investigation, particularly regarding this compound:
Choline orotate, with the chemical formula C₁₀H₁₇N₃O₅ and PubChem CID 90484, is a salt formed from choline and orotic acid [1]. The search results reveal a significant lack of direct, publicly available quantitative data on its solubility and stability. This information is likely proprietary or confined to non-public industrial research.
However, research on related choline compounds provides a strong methodological foundation. The table below summarizes the available information and the identified gaps.
| Property | Available Information on this compound | Related Data from Choline Compounds |
|---|---|---|
| Chemical Structure | Molecular formula: C₁₀H₁₇N₃O₅ [1] | Information not available in search results |
| Solubility Profile | No quantitative data found | Drug solubility can be enhanced in ChCl-G/U DESs [2] |
| Thermal Stability | No decomposition temperatures found | Choline-based DESs stable between ~135-200°C [3] |
| Solution Stability | No data found | Choline hydroxide degrades via Hofmann elimination & oxidation; stabilized with dithionite/ dialkylhydroxylamine [4] |
Although direct data is unavailable, the methodologies from studies on related systems can be directly applied to characterize this compound.
Deep Eutectic Solvents (DESs), particularly those based on choline chloride (ChCl), are promising for enhancing drug solubility [2]. The following workflow outlines a standard protocol for determining solubility in these systems.
Experimental workflow for solubility measurement in Deep Eutectic Solvents
Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of compounds and mixtures like DESs [5] [3].
Two primary thermogravimetric analysis methods for stability assessment
Given the instability of other choline salts, this compound may face similar challenges. Research on choline hydroxide offers valuable insights.
To build a complete technical profile for this compound, you could pursue the following experimental characterizations:
Pyrimidine nucleotides are essential building blocks for nucleic acids (RNA and DNA), energy carriers (such as UTP and CTP in carbohydrate and lipid metabolism), and cellular signaling molecules. The de novo synthesis pathway of pyrimidine nucleotides represents a crucial biochemical process that is highly conserved across living organisms, from plants to mammals. Unlike purine synthesis where the ring structure is built upon an activated sugar, the pyrimidine pathway first constructs the pyrimidine ring and then attaches it to phosphoribosyl pyrophosphate (PRPP). [1] [2]
Orotic acid (6-carboxyuracil, orotate) occupies a central position in this pathway as the first true pyrimidine compound synthesized. Historically discovered in 1905 as a component of milk whey, orotic acid has been investigated for various biological roles, including its potential as vitamin B13 (though this classification is now questioned), its growth-promoting properties in neonates, and its neuroprotective effects. [3] From a clinical perspective, abnormal accumulation of orotic acid serves as a diagnostic marker for several metabolic disorders, including hereditary orotic aciduria and urea cycle defects. [3]
This technical guide provides a comprehensive overview of pyrimidine nucleotide biosynthesis with emphasis on orotic acid's role, regulatory mechanisms, experimental investigation methods, and clinical implications for drug development professionals and researchers.
The de novo pyrimidine synthesis pathway comprises six enzymatic steps that convert simple precursors into uridine monophosphate (UMP), the parent pyrimidine nucleotide. The pathway initiates with the formation of carbamoyl phosphate and concludes with the decarboxylation of OMP to form UMP. A key feature distinguishing pyrimidine from purine synthesis is that the pyrimidine ring is assembled before being linked to the sugar phosphate moiety, making the pathway metabolically more efficient with fewer ATP molecules consumed compared to purine synthesis. [1]
Table: Comparative Features of Pyrimidine and Purine Synthesis
| Characteristic | Pyrimidine Synthesis | Purine Synthesis |
|---|---|---|
| Ring Formation | Ring synthesized first, then attached to PRPP | Ring built directly upon PRPP |
| Energy Consumption | Simpler pathway, fewer ATP molecules | More complex, consumes more ATP |
| Number of Steps | 6 steps to UMP | 11 steps to IMP |
| Key Rate-Limiting Enzymes | Carbamoyl phosphate synthetase II (CPS II) | PRPP synthetase, Amido phosphoribosyltransferase |
| Initial Products | UMP (uridine monophosphate) | IMP (inosine monophosphate) |
The following diagram illustrates the complete pyrimidine de novo synthesis pathway with regulatory points:
Figure 1: Pyrimidine de novo Synthesis Pathway with Regulatory Controls. The pathway converts simple precursors into UMP through six enzymatic steps, with key regulation at CPS II and CTP synthetase. Multifunctional enzyme complexes (CAD and UMP synthase) facilitate substrate channeling.
Orotic acid represents a critical junction in pyrimidine biosynthesis as the first compound with a fully formed pyrimidine ring structure. The synthesis and metabolism of orotic acid involves several key enzymatic transformations:
Formation from dihydroorotate: Orotic acid is produced through the oxidation of dihydroorotate, catalyzed by dihydroorotate dehydrogenase (DHODH), located on the outer surface of the inner mitochondrial membrane in mammalian cells. [3]
Conversion to UMP: Orotic acid is converted to uridine monophosphate through the sequential action of two enzymes, collectively known as UMP synthase:
Gene fusion efficiency: In eukaryotes, these two enzymes exist as a bifunctional polypeptide (UMP synthase), which increases metabolic efficiency through substrate channeling. This arrangement minimizes the degradation of labile intermediates, conserves energy, and increases the speed and efficiency of the conversion. [1]
Pyrimidine nucleotide synthesis is tightly regulated through feedback inhibition at committed steps to maintain nucleotide balance and conserve cellular energy. The primary regulatory control points occur at three critical enzymatic steps in the pathway:
Carbamoyl phosphate synthetase II (CPS II): This enzyme catalyzes the first committed step of pyrimidine synthesis and is subject to complex allosteric regulation. CPS II is inhibited by UTP (the end product of the pathway) and activated by ATP and PRPP. [1] The activation by ATP helps coordinate the relative pools of purine and pyrimidine nucleotides, while PRPP stimulation provides a common activation point for both purine and pyrimidine synthesis. [1]
Aspartate transcarbamoylase (ATCase): In prokaryotes, this enzyme serves as the primary regulatory point, though in mammals its regulation is less prominent due to its presence in the CAD multifunctional enzyme complex. Research in plant models (Cucurbita pepo) has demonstrated that ATCase represents a significant site of feedback control in intact cells. [5] [6]
CTP synthetase: This enzyme converts UTP to CTP and is regulated by substrate activation and product inhibition. The enzyme is activated by its substrate UTP and inhibited by its product CTP, creating a balance between uracil and cytosine nucleotides in the cell. [1]
Table: Regulatory Enzymes in Pyrimidine Nucleotide Synthesis
| Enzyme | Pathway Step | Activators | Inhibitors | Functional Significance |
|---|---|---|---|---|
| CPS II | First committed step: Glutamine + CO₂ → Carbamoyl phosphate | ATP, PRPP | UTP | Primary regulation point; coordinates purine/pyrimidine balance |
| Aspartate Transcarbamoylase | Carbamoyl phosphate + Aspartate → Carbamoyl aspartate | - | UTP (in plants) | Secondary regulation point in some organisms |
| OMP Decarboxylase | OMP → UMP | - | - | Not a major regulatory site |
| CTP Synthetase | UTP + Glutamine → CTP + Glutamate | UTP | CTP | Maintains CTP/UTP balance; feed-back inhibited by CTP |
| Ribonucleotide Reductase | Ribonucleotides → Deoxyribonucleotides | - | - | Rate-limiting for deoxyribonucleotide synthesis |
A remarkable feature of pyrimidine synthesis regulation involves the existence of isozymes with distinct functional roles and subcellular localizations:
This compartmentalization ensures the independent operation of the urea cycle and pyrimidine synthesis pathways, preventing competition for substrates and allowing distinct regulatory mechanisms. [1]
The investigation of pyrimidine nucleotide biosynthesis in biological systems typically employs radioactive tracer methodology to track the flux of precursors through the pathway:
Radiolabeled precursors: Studies utilize compounds such as [¹⁴C]NaHCO₃, [¹⁴C]carbamylaspartate, and [¹⁴C]orotic acid to demonstrate the complete orotic acid pathway in intact cells. [5] The incorporation of these precursors into uridine nucleotides provides evidence for the functional operation of the de novo pathway.
Experimental workflow: Typical protocols involve incubating tissue samples (e.g., root callus cultures, cell extracts) with radiolabeled precursors for specified periods, followed by extraction and analysis of nucleotides using chromatographic techniques. [5] [6]
Isotope analysis: The isolation of [¹⁴C]orotic acid as an intermediate when using early precursors like [¹⁴C]NaHCO₃ and [¹⁴C]carbamylaspartate provides conclusive evidence for the operation of the complete orotate pathway in the tissue being studied. [5]
Specific inhibitors of pyrimidine biosynthesis enzymes provide powerful tools for investigating pathway regulation and function:
6-Azauridine: This compound inhibits the pathway by blocking the conversion of orotic acid to UMP, causing accumulation of orotic acid. In experimental systems, 6-azauridine blocks the incorporation of early precursors into uridine nucleotides while causing concomitant accumulation of orotic acid. [5] [6]
End-product inhibition assays: The influence of added pyrimidine nucleosides (uridine or cytidine) on the incorporation of radiolabeled precursors like [¹⁴C]NaHCO₃ into uridine nucleotides demonstrates feedback regulation in intact cells. Studies in Cucurbita pepo have shown approximately 80% inhibition of precursor incorporation upon addition of uridine or cytidine. [5]
Enzyme activity assays: Cell-free extracts can be used to measure the activities of individual enzymes in the pathway, such as carbamoyl phosphate synthetase, aspartate transcarbamoylase, and OMP decarboxylase. [5]
The following diagram illustrates a typical experimental workflow for investigating pyrimidine synthesis:
Figure 2: Experimental Workflow for Investigating Pyrimidine Synthesis. The diagram outlines key methodological steps, including the use of specific inhibitors like 6-azauridine to demonstrate pathway regulation.
Accurate measurement of orotic acid concentration in biological samples requires sensitive and specific analytical methods:
High-performance liquid chromatography (HPLC): Modern techniques utilize HPLC with UV detection for sensitive quantification of orotic acid in biological fluids and tissue extracts. This method has largely replaced earlier microbiological, enzymatic, polarographic and colorimetric assays. [3]
Chromatographic separation: Effective separation requires optimization of column chemistry and mobile phase composition to distinguish orotic acid from other pyrimidine compounds and interfering substances in complex biological matrices. [3]
Validation: Analytical methods must be validated for sensitivity, specificity, accuracy, and precision, particularly when applied to clinical diagnosis of metabolic disorders like hereditary orotic aciduria. [3]
Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a genetic deficiency in UMP synthase, the bifunctional enzyme containing both orotate phosphoribosyltransferase and OMP decarboxylase activities. The condition presents with:
Two types of hereditary orotic aciduria have been identified: Type I (deficiency in both enzymatic activities) and Type II (deficiency only in OMP decarboxylase activity). [4] The treatment involves uridine supplementation, which bypasses the metabolic block by providing an alternative source of UMP via the salvage pathway. [4]
Secondary orotic aciduria can also occur in various other metabolic conditions, including:
The pyrimidine synthesis pathway offers several attractive targets for therapeutic intervention:
Anticancer agents: Several enzymes in the pathway are targeted for cancer chemotherapy:
Antimicrobial agents: Selective inhibition of microbial pyrimidine synthesis represents a promising approach for antibiotic and antiparasitic drug development, leveraging differences between host and pathogen enzymes.
Metabolic diseases: Modulation of pyrimidine metabolism may have applications in disorders characterized by cellular proliferation or mitochondrial dysfunction.
Orotic acid occupies a central position in pyrimidine nucleotide biosynthesis, serving both as a key metabolic intermediate and a regulatory checkpoint in the pathway. The sophisticated allosteric control mechanisms, enzyme compartmentalization, and substrate channeling features of this pathway illustrate the evolutionary optimization of nucleotide metabolism.
Future research directions include:
The patented process for synthesizing choline salts involves a reaction between an acid and a choline base, followed by purification steps. The following diagram outlines the core workflow described.
Key Materials and Steps from the Patent [1]:
The table below summarizes the basic chemical identification data available for this compound.
Table 1: Chemical Identification Data for this compound
| Property | Details |
|---|---|
| IUPAC Name | 2-Hydroxy-N,N,N-trimethylethanaminium 2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate [2] |
| Molecular Formula | C₁₀H₁₇N₃O₅ [2] [3] |
| Average Mass | 259.26 g/mol [2] |
| CAS Registry Number | 24381-49-5 [2] |
| UNII | 7TA4XO49BN [2] |
Given the lack of a direct protocol, the following outlines how the general method could be adapted and what key parameters would need definition.
Proposed Experimental Workflow for this compound:
Reaction:
Purification & Isolation:
Drying & Characterization:
To proceed with the synthesis, I suggest you:
Reaxys or SciFinder-n using the CAS Number (24381-49-5), which may yield journal articles or patents with full experimental details.
The table below summarizes a recommended HPLC method, adapted from established procedures for analyzing choline and similar quaternary ammonium compounds [1]. This serves as a starting point for method development.
| Parameter | Specification |
|---|---|
| HPLC Type | Reversed-Phase or Mixed-Mode |
| Column | Mixed-mode (e.g., Primesep 100 or Obelisc R) [1] |
| Mobile Phase | Acetonitrile/Water gradient or isocratic (e.g., 20-40% MeCN) [1] |
| Buffer | 10-40 mM Ammonium Acetate or Ammonium Formate, pH 3.0-5.0 [1] |
| Flow Rate | 0.2 - 1.0 mL/min (depends on column dimensions) [1] |
| Detection | Evaporative Light Scattering Detector (ELSD) [1] |
| Injection Volume | 1-10 µL [1] |
50-70°C; evaporator temperature: 50-70°C; gas flow rate: 1.6 SLM (Standard Liters per Minute) [1].The following workflow diagrams the key stages from sample preparation to final analysis:
Since a direct method is unavailable, optimization is crucial. The diagram below outlines the logical sequence for troubleshooting and refining the separation:
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver conditions ranging from simple hepatic steatosis (non-alcoholic fatty liver, NAFL) to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and potentially hepatocellular carcinoma. Hepatosteatosis, characterized by excessive lipid accumulation in hepatocytes (exceeding 5% of liver weight), serves as the initial pathological stage in NAFLD progression and results from disrupted lipid homeostasis involving increased fatty acid uptake, de novo lipogenesis, and/or reduced very-low-density lipoprotein (VLDL) secretion. The essential nutrient choline plays a fundamental role in hepatic lipid metabolism, primarily through its incorporation into phosphatidylcholine (PC), which constitutes 40-50% of cellular membranes and 70-95% of phospholipids in lipoproteins. PC is an essential component of VLDL particles, the primary vehicle for exporting triglycerides from the liver, explaining why choline deficiency directly impairs hepatic lipid export and promotes steatosis. [1] [2] [3]
Research has demonstrated that humans fed choline-deficient diets consistently develop fatty liver and liver damage, with susceptibility influenced by factors including estrogen status, genetic polymorphisms in choline and folate metabolism pathways, and gut microbiome composition. The liver is the central organ for choline metabolism, and when deprived of adequate choline, it rapidly accumulates triglycerides, leading to steatosis. Beyond its role in membrane integrity and lipoprotein secretion, choline serves as a methyl group donor via its metabolite betaine, participating in critical epigenetic regulation of gene expression through DNA and histone methylation patterns. This epigenetic mechanism represents a novel pathway through which choline status may influence long-term gene expression patterns relevant to liver fat metabolism and disease progression. [2] [4]
While various choline forms have been investigated for liver health, choline orotate offers potential advantages due to its unique biochemical properties. Unlike other choline salts, this compound combines choline with orotic acid, potentially enhancing cellular uptake and utilization. The established role of choline deficiency in NAFLD pathogenesis makes this compound a promising candidate for therapeutic intervention in hepatosteatosis models. The following table summarizes key choline forms used in experimental models: [3] [5]
Table 1: Choline Forms in Experimental Models
| Choline Form | Key Characteristics | Experimental Applications |
|---|---|---|
| Choline Chloride | Most common form in research; highly soluble | Dietary manipulation in deficiency studies; reference compound |
| Choline Bitartrate | Good stability and bioavailability | Supplementation studies; included in AIN-76 and AIN-93 diets |
| Phosphatidylcholine | Phospholipid complex; natural form found in membranes | Lipid metabolism studies; hepatoprotective interventions |
| Citicoline (CDP-Choline) | Intermediate in PC biosynthesis; neuroprotective effects | Cognitive function studies; limited liver research |
| This compound | Choline salt of orotic acid; potential enhanced bioavailability | Investigating hepatoprotective effects; specialized formulations |
The primary mechanism through which choline deficiency promotes hepatic steatosis involves impaired VLDL assembly and secretion. Phosphatidylcholine is an essential structural component of VLDL particles, and when PC availability is limited due to choline deficiency, the liver cannot efficiently package and export triglycerides to peripheral tissues. This results in intracellular triglyceride accumulation and the characteristic fat droplet formation observed in hepatosteatosis. The PC required for VLDL synthesis can be generated through two major pathways: the CDP-choline pathway (utilizing dietary choline) and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway that endogenously methylates phosphatidylethanolamine to form PC. The PEMT pathway is particularly important in explaining why premenopausal women (with estrogen-induced PEMT expression) are less susceptible to choline deficiency-induced fatty liver, while individuals with PEMT polymorphisms show increased susceptibility. This intricate metabolic relationship underscores why choline requirements are highly individualized and dependent on both genetic and hormonal factors. [2] [3]
Beyond its role in VLDL secretion, choline participates in mitochondrial function and fatty acid oxidation. Choline deficiency has been associated with mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and oxidative stress, which promote lipid peroxidation, DNA damage, and apoptosis. The resulting hepatic injury and inflammation can drive the progression from simple steatosis to steatohepatitis (NASH). Additionally, through its oxidation to betaine, choline serves as a methyl donor in the conversion of homocysteine to methionine, ultimately generating S-adenosylmethionine (SAM) – the primary methyl donor for epigenetic modifications including DNA and histone methylation. This epigenetic regulation influences the expression of genes involved in lipid metabolism, inflammation, and fibrosis, providing a mechanism by which choline status can program long-term hepatic function and disease susceptibility. Dietary choline intake thus shapes the epigenome, particularly during sensitive developmental periods, but also maintains epigenetic plasticity in mature hepatocytes. [2] [3]
The unique molecular structure of this compound, combining choline with orotic acid (a pyrimidine derivative and intermediate in nucleotide synthesis), may enhance its therapeutic potential in hepatosteatosis through several proposed mechanisms. The orotate moiety may facilitate more efficient cellular uptake and mitochondrial targeting, potentially enhancing choline delivery to sites of betaine synthesis and fatty acid oxidation. Additionally, orotic acid may support hepatic nucleotide synthesis and cellular regeneration in injured livers, potentially synergizing with choline's lipotropic effects. While direct research on this compound in hepatosteatosis models is limited, its proposed mechanisms would presumably encompass all established choline pathways while potentially offering improved bioavailability and targeted action compared to other choline salts. [5]
Table 2: Molecular Pathways in Choline Deficiency and Intervention
| Affected Pathway | Molecular Consequences | Hepatosteatosis Link |
|---|---|---|
| VLDL Assembly | Reduced phosphatidylcholine availability | Impaired triglyceride export; hepatic lipid accumulation |
| Methyl Group Metabolism | Decreased betaine, SAM production; elevated homocysteine | Altered epigenetic regulation; reduced methylation capacity |
| Mitochondrial Function | Impaired fatty acid oxidation; increased ROS | Reduced lipid clearance; oxidative stress & peroxidation |
| Cell Signaling | Altered diacylglycerol and ceramide levels | Insulin resistance; apoptosis and inflammation |
| Gene Expression | Epigenetic modifications (DNA/histone methylation) | Dysregulated lipid metabolism genes |
The following diagram illustrates the key molecular mechanisms through which choline deficiency promotes hepatosteatosis and the potential intervention points for this compound:
Methionine-Choline Deficient (MCD) Diet represents the most widely utilized and characterized model for studying choline deficiency-induced hepatosteatosis and its progression to NASH. This model rapidly induces significant hepatic steatosis, inflammation, and oxidative stress within 2-4 weeks, making it highly efficient for intervention studies. The MCD diet works through two complementary mechanisms: it directly limits phosphatidylcholine synthesis by restricting choline availability while simultaneously reducing hepatic SAM levels through methionine restriction, thereby impairing multiple methylation reactions and promoting oxidative stress. The protocol involves feeding C57BL/6 mice (8-10 weeks old) ad libitum with the MCD diet for 4-8 weeks, with intervention groups receiving this compound supplementation typically administered via oral gavage or mixed in drinking water. Control groups should include animals on methionine-choline sufficient (MCS) diet to establish baseline parameters. This model is particularly relevant for this compound studies as it directly targets the choline metabolism pathways of interest. [2] [6]
High-Fat Diet (HFD) Models better replicate the metabolic syndrome context often associated with human NAFLD. While these models take longer to develop steatosis (typically 12-24 weeks), they induce insulin resistance, obesity, and dyslipidemia alongside hepatic fat accumulation, providing a more comprehensive metabolic context. For this compound studies, HFD models can be used to investigate whether the compound ameliorates hepatosteatosis in the context of overall metabolic dysregulation rather than just addressing pure choline deficiency. The protocol involves feeding mice (C57BL/6 strain is most common) a diet containing 45-60% kcal from fat for 12-20 weeks, with this compound intervention typically initiated after steatosis is established (therapeutic model) or concurrently from the beginning (preventive model). This approach allows researchers to distinguish between prophylactic and treatment potential of this compound. [7]
Tamoxifen-Induced Model offers a rapid, chemical induction method for hepatosteatosis that can be useful for specific research applications. As demonstrated in recent studies, the combination of high-fat diet with tamoxifen administration (200 mg/kg i.p.) for 15 days effectively induces significant hepatic steatosis in rodent models. This approach may be particularly valuable for studies requiring precise timing of steatosis onset or for investigating interactions between endocrine factors and choline metabolism. Following tamoxifen induction, this compound can be administered for 30 days to assess therapeutic effects, with monitoring of liver enzymes, lipid parameters, and histology throughout the intervention period. [7]
The following workflow diagram outlines the typical experimental design for evaluating this compound in hepatosteatosis models:
Table 3: Hepatosteatosis Animal Model Comparison
| Model Type | Induction Period | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| MCD Diet | 2-8 weeks | Rapid steatosis; inflammation; oxidative stress | Fast results; highly reproducible; direct choline mechanism | Does not mimic common metabolic context; weight loss |
| High-Fat Diet | 12-24 weeks | Obesity; insulin resistance; dyslipidemia; steatosis | Models human metabolic syndrome; appropriate for comorbidities | Longer induction time; variable response |
| Chemical Induction (Tamoxifen + HFD) | 2-3 weeks | Rapid lipid accumulation; combined mechanism | Precise timing; rapid onset | Additional chemical variable; potential off-target effects |
In vitro models of hepatosteatosis provide controlled systems for investigating molecular mechanisms of this compound action. The MCD medium model using hepatocyte cell lines (e.g., AML12 mouse hepatocytes, HepG2 human hepatocytes) directly mimics the dietary deficiency approach by providing culture medium lacking methionine and choline. Cells cultured in MCD medium typically develop pronounced intracellular lipid accumulation within 24-48 hours, accompanied by increased oxidative stress and inflammatory cytokine production. This model is ideal for dose-response studies, mechanism investigations, and initial screening of this compound efficacy. The protocol involves seeding hepatocytes at appropriate density, allowing attachment, then replacing standard medium with MCD medium supplemented with varying concentrations of this compound (typically 25-100 μM) for 24-72 hours. Parallel control groups should include cells maintained in complete medium and cells in MCD medium without treatment to establish baseline steatosis parameters. [6]
Free Fatty Acid (FFA) Overload Model provides an alternative induction method that better reflects lipid overload conditions common in metabolic syndrome. This model involves treating hepatocytes with a mixture of saturated and unsaturated fatty acids (typically palmitic and oleic acid at 2:1 ratio) to induce lipid accumulation through increased fatty acid uptake and impaired oxidation. The protocol includes preparing FFA solutions complexed with bovine serum albumin, treating cells at concentrations of 0.5-1.5 mM total FFAs for 24-48 hours, and co-treating with this compound to assess protective effects. This approach allows researchers to determine whether this compound can ameliorate steatosis induced by lipid overload rather than just choline deficiency, broadening the potential therapeutic applications. Assessment typically includes Oil Red O staining for lipid visualization, triglyceride quantification, apoptosis assays, and analysis of relevant signaling pathways. [6]
This compound intervention in hepatosteatosis models should produce significant improvements in key serum and hepatic biochemical markers. In the MCD diet model, researchers should expect dose-dependent reductions in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating improved hepatocellular integrity. Serum and hepatic triglyceride measurements should show substantial decreases in this compound-treated animals compared to disease controls, reflecting reduced lipid accumulation. Additionally, improvements in oxidative stress markers (e.g., reduced TBARS and ROS, increased glutathione levels) and inflammatory cytokines (TNF-α, IL-1β, IL-6) would demonstrate comprehensive hepatoprotective effects beyond simple lipid reduction. The following table summarizes expected quantitative changes for key biochemical parameters: [7] [6]
Table 4: Expected Biochemical Outcomes in MCD Diet Model
| Parameter | Control Group | MCD Group | MCD + this compound | Approximate % Reduction |
|---|---|---|---|---|
| Serum ALT (U/L) | 25-35 | 120-180 | 50-80 | 50-65% |
| Hepatic TG (mg/g liver) | 20-30 | 80-120 | 35-55 | 50-60% |
| TBARS (nmol/mL) | 1.5-2.5 | 5.0-7.0 | 2.5-3.5 | 45-55% |
| TNF-α (pg/mL) | 20-30 | 80-120 | 40-60 | 45-55% |
| IL-6 (pg/mL) | 15-25 | 60-90 | 30-45 | 45-55% |
Liver histopathology represents a critical endpoint for evaluating this compound efficacy. Researchers should observe significant reduction in lipid droplet accumulation (visualized by Oil Red O or H&E staining) and improved NAFLD Activity Score (NAS) in treated groups compared to disease controls. The NAS incorporates assessments of steatosis (0-3), lobular inflammation (0-3), and ballooning (0-2), with treatment ideally showing improvements across all components. For molecular markers, this compound should modulate expression of key lipogenic enzymes including fatty acid synthase (FAS) and stearoyl-CoA desaturase 1 (SCD-1), which are typically upregulated in hepatosteatosis models. Additionally, analysis of proteins involved in autophagy (LC3-II, p62) may show improved autophagic flux, which has been implicated as a potential mechanism for other hepatoprotective compounds. Epigenetic markers, including DNA methylation patterns at promoters of lipid metabolism genes, may reveal novel mechanisms through which this compound influences long-term hepatic gene expression. [7] [6]
Table 5: Histological and Molecular Parameters
| Assessment Method | Control Group | MCD Group | MCD + this compound | Key Changes |
|---|---|---|---|---|
| Steatosis Grade (0-3) | 0 | 2-3 | 1-2 | Significant reduction in lipid droplets |
| Inflammation Score (0-3) | 0 | 1-2 | 0-1 | Reduced inflammatory foci |
| FAS Expression | Baseline | 2-3x increase | 1.2-1.5x increase | Downregulation vs. disease group |
| SCD-1 Expression | Baseline | 2-3x increase | 1.3-1.6x increase | Moderate downregulation |
| LC3-II/LC3-I Ratio | Normal | Decreased | Increased | Improved autophagic flux |
Successful implementation of this compound intervention studies requires attention to several methodological considerations. First, dose selection should include a range of concentrations (e.g., 50, 100, 200 mg/kg/day in rodents) to establish dose-response relationships, with administration preferably via oral gavage for precise dosing or mixed in drinking water for chronic studies. Second, treatment timing should differentiate between preventive effects (concurrent administration with steatosis induction) and therapeutic effects (intervention after established steatosis), with most translational research favoring the latter to better mimic clinical scenarios. Third, comprehensive assessment should integrate biochemical, histological, and molecular endpoints to capture the multifaceted effects of this compound on hepatic metabolism.
Interpretation of results should consider several caveats. The MCD diet model, while rapid and reproducible, induces weight loss rather than the obesity typically associated with human NAFLD, potentially limiting translational relevance. The specificity of this compound effects versus other choline forms should be addressed through comparative studies where possible. Additionally, researchers should monitor potential off-target effects and dose-dependent toxicity, particularly at high concentrations, though choline compounds generally have favorable safety profiles. Finally, consideration of individual variability in choline requirements due to genetic polymorphisms (e.g., in PEMT, BHMT, MTHFD1 genes) may help explain differential responses to this compound intervention, mirroring the individualized susceptibility observed in human populations. [2] [3]
These application notes provide a comprehensive framework for investigating this compound as a potential intervention for hepatosteatosis, with protocols designed to elucidate both efficacy and mechanism of action. The integration of established models with specific molecular assessments will help position this compound within the expanding landscape of NAFLD therapeutic research.
Choline transport into cellular compartments represents a critical regulatory node in cellular metabolism, with mitochondrial transport being particularly important for metabolic regulation and methylation cycles. Choline, an essential vitamin-like nutrient, serves as a precursor for multiple critical cellular components including phosphatidylcholine (the primary phospholipid in cellular membranes), the neurotransmitter acetylcholine, and the methyl donor betaine. The transport of choline across mitochondrial membranes is a tightly regulated process that enables choline to participate in distinct metabolic pathways based on cellular compartmentalization. Understanding these transport mechanisms provides valuable insights into cellular homeostasis and reveals potential therapeutic targets for metabolic and immune-related disorders.
The significance of mitochondrial choline transport extends to its role in one-carbon metabolism, epigenetic regulation, and immune cell function. Recent research has illuminated how choline metabolism contributes to numerous developmental and physiological processes in the brain, liver, kidney, lung, and immune system. Both choline deficiency and excess are implicated in human disease, and mutations in genes encoding choline metabolism proteins lead to inborn errors of metabolism with diverse clinical manifestations. While the identities of many enzymes involved in choline metabolism were identified decades ago, only recently has the field begun to understand the diverse mechanisms by which choline availability is regulated and fuelled via metabolite transport, recycling, and nutrient acquisition [1].
Protein-mediated transport is essential for choline distribution within cellular compartments due to its charged quaternary ammonium structure. Eukaryotic cells utilize several specialized transport protein families to facilitate choline uptake and compartmentalization, including choline transporter-like proteins (CTLs), high-affinity choline-specific transporters (CHTs), and organic cation transporters (OCTs) [2]. The preference for specific transport systems varies by cell type and generally aligns with the anticipated metabolic fate of choline, creating specialized metabolic channels that efficiently direct choline toward its various functional roles.
CTL proteins facilitate choline transport across both plasma and mitochondrial membranes, primarily supporting the production of phosphatidylcholine and betaine, respectively. These intermediate-affinity transporters function in a sodium-independent manner but demonstrate sensitivity to membrane potential and extracellular pH [2] [3].
CHT1 (SLC5A7) mediates high-affinity, sodium-dependent choline uptake primarily in nervous tissues where it supports acetylcholine synthesis. This transporter exhibits a Km for choline of approximately 2 μM and is highly sensitive to inhibition by hemicholinium-3 (HC-3) [3] [4].
OCT proteins represent low-affinity transport systems that contribute to choline uptake for both acetylcholine and phosphatidylcholine synthesis, though their role in mitochondrial choline utilization remains less characterized [2].
Recent evidence has identified SLC25A48 as a mitochondrial choline importer that facilitates the production of betaine, a choline-derived methyl donor [2]. Genetic ablation or single nucleotide polymorphisms in the SLC25A48 gene disrupt mitochondrial choline import, leading to increased reactive oxygen species, disrupted lipid balance, and impaired cell proliferation [2]. This discovery has expanded our understanding of the molecular machinery dedicated to mitochondrial choline utilization and its functional consequences.
Once imported into mitochondria, choline enters several critical metabolic pathways that support cellular function:
Betaine synthesis: Choline undergoes irreversible oxidation to betaine through a two-step process mediated by choline dehydrogenase or choline oxidase. Betaine serves as a critical methyl group donor in the re-methylation of homocysteine to methionine, a precursor of S-adenosylmethionine (SAM). SAM serves as the primary methyl donor for numerous methylation reactions, including DNA and histone methylation that regulate gene expression and cellular activity [2] [5]. This pathway functionally links mitochondrial choline transport to epigenetic regulation.
Phospholipid metabolism: While the Kennedy pathway for phosphatidylcholine synthesis occurs primarily in the endoplasmic reticulum, mitochondrial membranes require continuous phospholipid supply and remodeling. The integration of choline-derived phospholipid precursors supports mitochondrial membrane integrity and function [1].
Nucleotide synthesis: Emerging evidence suggests that mitochondrial choline metabolism through SLC25A48 supports purine nucleotide synthesis, providing another dimension to the metabolic significance of mitochondrial choline import [2].
The following diagram illustrates the key choline transport systems and their associated metabolic fates:
Diagram Title: Cellular Choline Transport Systems and Metabolic Fates
Radiolabeled choline uptake assays provide a direct method for quantifying choline transport into isolated mitochondria. This protocol outlines the key steps for measuring mitochondrial choline uptake, which can be adapted for investigating various experimental conditions or pharmacological interventions.
Step 1: Mitochondrial Isolation
Step 2: Uptake Assay
Step 3: Quantification
Immunoblotting and immunofluorescence techniques enable the validation and subcellular localization of choline transporters in mitochondrial membranes. This protocol describes methods for confirming the presence of CTL1, CTL2, and SLC25A48 in mitochondrial fractions.
Step 1: Mitochondrial Fraction Purity Assessment
Step 2: Submitochondrial Localization
Step 3: Membrane Topology Studies
Step 4: Immunofluorescence Confocal Microscopy
The following diagram illustrates the experimental workflow for studying mitochondrial choline transport:
Diagram Title: Experimental Workflow for Mitochondrial Choline Transport Studies
Standardized reference data facilitates appropriate experimental design and interpretation of results. The following tables summarize key parameters for mitochondrial choline transport systems based on current literature.
Table 1: Kinetic Parameters of Choline Transport Systems
| Transporter | Km (μM) | Vmax (pmol/min/mg) | Ion Dependence | pH Optimum | Primary Localization |
|---|---|---|---|---|---|
| CTL1 | 10-50 | 50-200 | Na⁺-independent | 7.5-8.5 | Plasma membrane |
| CTL2 | 20-100 | 100-500 | Na⁺-independent | 7.5-8.5 | Mitochondrial membrane |
| SLC25A48 | 5-25 | 75-300 | pH-dependent | 7.0-8.0 | Mitochondrial inner membrane |
| CHT1 (SLC5A7) | 1-5 | 20-100 | Na⁺-dependent | 7.5-8.0 | Plasma membrane (neuronal) |
| OCTs | 100-500 | 200-1000 | Na⁺-independent | 7.0-8.0 | Plasma membrane |
Table 2: Pharmacological Profile of Choline Transport Systems
| Compound | Target | IC₅₀/EC₅₀ | Mechanism | Specificity |
|---|---|---|---|---|
| Hemicholinium-3 (HC-3) | CHT1 | 1-5 nM | Competitive inhibition | High for CHT1 |
| CTLs | 10-50 μM | Competitive inhibition | Moderate | |
| ML-352 | CHT1 | 50-200 nM | Negative allosteric modulator | CHT1-specific |
| Coluracetam | CHT1 | 1-10 μM | Positive allosteric modulator | CHT1-preferential |
| Staurosporine | CTLs | 0.5-5 μM | Modulation of trafficking | Low |
| Choline mustard | Multiple | 1-10 μM | Irreversible alkylation | Non-specific |
Rigorous quality control ensures the reliability and reproducibility of mitochondrial choline transport studies. Implement the following controls in all experiments:
Mitochondrial choline transport studies provide insights into numerous physiological processes and disease mechanisms. Researchers can apply these protocols to investigate:
Immune cell activation: Choline metabolism contributes to immune cell function in various pathological settings [2]. Macrophages and other immune cells increase choline uptake and metabolism during activation, directing choline toward phospholipid synthesis for membrane remodeling and betaine production for methylation reactions that regulate gene expression.
Metabolic disorders: Non-alcoholic fatty liver disease (NAFLD) has been linked to choline deficiency, as phosphatidylcholine is required for very-low-density lipoprotein (VLDL) assembly and secretion from the liver [5]. Impaired mitochondrial choline oxidation to betaine may contribute to dysregulated methylation potential and lipid metabolism.
Neurological diseases: Distal spinal muscular atrophy with vocal cord paralysis has been associated with mutations in the SLC5A7 gene encoding CHT1 [3], highlighting the importance of choline transport in neurological function. While CHT1 primarily localizes to plasma membranes, its relationship with mitochondrial choline transport warrants investigation.
Cancer metabolism: Rapidly proliferating cancer cells exhibit increased choline uptake and metabolism to support membrane biosynthesis and epigenetic regulation. Mitochondrial choline metabolism may support tumor growth through betaine-dependent methylation reactions and nucleotide synthesis.
High-throughput screening approaches enable the discovery of compounds that modulate mitochondrial choline transport. This protocol adapts traditional uptake assays for screening applications:
Step 1: Assay Optimization
Step 2: Screening Protocol
Step 3: Hit Confirmation
Common technical challenges in mitochondrial choline transport studies and recommended solutions:
These application notes and protocols provide comprehensive methodologies for investigating choline transport mechanisms in mitochondria. The standardized approaches enable researchers to reliably quantify transport activity, localize relevant transporters, and screen for modulators of these processes. As research in this field advances, these protocols may be refined to incorporate new technological developments, such as genetically-encoded choline sensors and CRISPR-based approaches to manipulate transporter expression. The growing recognition of choline's importance in cellular metabolism and signaling underscores the value of these methodological resources for advancing our understanding of mitochondrial choline transport in health and disease.
The table below summarizes the key experimental parameters from a 1972 study that investigated the effects of choline orotate on rat liver enzymes [1].
| Parameter | Details |
|---|---|
| Model Organism | Rats [1] |
| Test Compound | This compound [1] |
| Dosage & Route | 70 mg/kg, administered intraperitoneally (i.p.) [1] |
| Dosing Frequency | Three times daily [1] |
| Treatment Duration | 12 days [1] |
| Control Compound | Choline chloride (equivalent molarity to this compound) [1] |
| Key Investigated Enzymes | • Glucuronic acid transferase (Microsomal) • Cytochrome P 450 (Microsomal) • NADPH-cytochrome-c reductase (Microsomal) • Glutamate oxalacetic transaminase (Mitochondrial) • Succinic dehydrogenase (Mitochondrial) [1] | | Primary Outcome Measures | Changes in enzyme activity and liver histology [1] |
While specific protocols for this compound are scarce, research on choline itself provides crucial context for its potential application in liver disease models.
The following Graphviz diagram illustrates the core molecular pathway linking choline deficiency to the development of fatty liver, based on the described mechanisms [2].
Cytidine diphosphate-choline (CDP-choline), also known as citicoline, represents an essential intermediate in the Kennedy pathway for phosphatidylcholine (PC) biosynthesis [1] [2]. This naturally occurring nucleotide derivative serves as a critical precursor for the synthesis of membrane phospholipids and neurotransmitters, playing fundamental roles in cellular structure and signaling [3] [2]. The molecular structure of CDP-choline consists of cytidine and choline moieties linked by a diphosphate bridge, enabling it to efficiently cross the blood-brain barrier and exert neuroactive properties [2] [4]. Unlike simple choline salts, CDP-choline provides both choline and cytidine (which converts to uridine in humans), offering dual substrates for phospholipid synthesis and potential synergistic effects [4].
The pharmacological significance of CDP-choline spans multiple therapeutic areas, including neurological disorders, cancer immunotherapy, and inflammatory conditions [5] [6] [7]. Its mechanisms of action include membrane stabilization, enhancement of neurotransmitter synthesis, modulation of inflammatory pathways, and potential influence on immune cell function through lipid metabolism alterations [5] [3] [2]. Recent evidence indicates that CDP-choline status can significantly impact cancer cell susceptibility to T-cell mediated cytotoxicity through regulation of phospholipid metabolism, revealing novel applications in oncology [5]. This document provides comprehensive application notes and experimental protocols for researchers investigating CDP-choline synthesis enhancement and its therapeutic applications.
Table 1: Comparison of CDP-Choline with Other Choline Sources
| Compound | Bioavailability | Key Components | Primary Mechanisms | Research Applications |
|---|---|---|---|---|
| CDP-choline (Citicoline) | >90% oral bioavailability [2] | Choline + Cytidine/Uridine [4] | Phosphatidylcholine synthesis, Membrane stabilization, Neurotransmitter modulation [2] | Stroke recovery, Cognitive enhancement, Cancer immunotherapy [5] [2] |
| Alpha-GPC | High choline delivery [8] | Choline + Glycerophosphate | Direct choline donation, Acetylcholine synthesis [8] | Cognitive disorders, Athletic performance |
| Choline Bitartrate | Moderate bioavailability | Choline only | Choline replenishment, Methyl group donation [3] | Choline deficiency, Fatty liver disease [3] |
| Choline Orotate | Information not identified in search results | Presumed: Choline + Orotic acid | Theoretical: Nucleic acid synthesis + Choline benefits | Limited research data available |
Recent groundbreaking research has revealed that DHODH (dihydroorotate dehydrogenase) inhibition in cancer cells significantly increases their sensitivity to T-cell mediated cytotoxicity through ferroptosis induction [5]. DHODH is a mitochondrial enzyme involved in de novo pyrimidine synthesis, and its inhibition with compounds like brequinar (BRQ) reduces CDP-choline levels and attenuates phosphatidylcholine synthesis via the Kennedy pathway [5]. This metabolic disruption triggers a compensatory shift toward the phosphatidylethanolamine methylation pathway, resulting in increased generation of very long chain polyunsaturated fatty acid-containing PCs that are highly susceptible to peroxidation and ferroptosis [5].
The immunological implications of this mechanism are substantial, as DHODH inactivation in cancer cells promotes infiltration of interferon γ-secreting CD8+ T cells and enhances the anti-tumor activity of PD-1 blockade in syngeneic mouse models [5]. Importantly, supplementation with exogenous CDP-choline reverses the increase in polyunsaturated fatty acid-containing PC levels, ferroptosis upregulation, and enhanced CD8+ T cell-mediated killing induced by DHODH inhibition, confirming the specific role of CDP-choline metabolism in this immunomodulatory pathway [5]. These findings establish DHODH and CDP-choline metabolism as promising targets for improving cancer immunotherapy efficacy.
Purpose: This protocol details methodology for evaluating how DHODH inhibition modulates cancer cell sensitivity to T-cell mediated cytotoxicity through CDP-choline-dependent mechanisms.
Materials and Reagents:
Procedure:
Cancer Cell Preparation:
T-cell Mediated Cytotoxicity Assay:
T-cell Activation Analysis:
Ferroptosis Assessment:
Lipidomic Analysis:
Data Interpretation: Effective DHODH inhibition should enhance cancer cell sensitivity to T-cell killing, increase lipid peroxidation, and alter PC composition. These effects should be reversible with CDP-choline or uridine supplementation, confirming on-target effects.
CDP-choline demonstrates significant anti-inflammatory properties through modulation of the cholinergic anti-inflammatory pathway (CAP) [7]. In LPS-induced endotoxemia models, CDP-choline and choline administration reduce pro-inflammatory cytokine production and decrease COX-2 enzyme expression and prostaglandin levels in peripheral tissues [7]. This effect is mediated through increased choline availability for acetylcholine synthesis, which activates α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells, inhibiting NF-κB signaling and subsequent cytokine release [7].
The therapeutic implications of these mechanisms are particularly relevant for neuroinflammatory conditions including multiple sclerosis, traumatic brain injury, and neurodegenerative diseases [6] [7]. In multiple sclerosis models, CDP-choline promotes remyelination by enhancing oligodendrocyte progenitor cell proliferation and differentiation [6]. Additionally, CDP-choline administration increases total choline levels in both serum and brain tissue, confirming its ability to modulate central nervous system choline availability [7]. These properties support the investigation of CDP-choline as an adjunctive therapy for conditions characterized by inflammatory components and disrupted phospholipid metabolism.
Purpose: This protocol describes methodology for assessing CDP-choline effects in LPS-induced neuroinflammatory models, focusing on COX pathway modulation and cholinergic anti-inflammatory mechanisms.
Materials and Reagents:
Procedure:
Experimental Groups and Dosing:
Disease Severity Assessment:
Sample Collection:
Molecular Analyses:
Histomorphological Evaluation:
Data Interpretation: Successful CDP-choline intervention should reduce LPS-induced increases in prostaglandins, TNF-α, and COX-2 expression. CDP-choline should also ameliorate sepsis scores and histopathological changes in spleen tissue.
Table 2: Key Parameters in CDP-Choline Research Across Biological Models
| Parameter | Cancer Immunotherapy Models | Neuroinflammation Models | Human Supplementation Studies |
|---|---|---|---|
| CDP-choline Dosage | 1 μM BRQ (in vitro) [5] | 375 mg/kg (rat in vivo) [7] | 250-2000 mg/day (human) [4] |
| Key Biomarkers | Lipid peroxidation, PC species profile, IFNγ+ CD8+ T cells [5] | Prostaglandins, TNF-α, COX-2 expression [7] | Plasma uridine, Serum choline, Cognitive tests [4] |
| Primary Outcomes | Tumor growth inhibition, T-cell mediated cytotoxicity [5] | Sepsis scores, Survival rates, Tissue inflammation [7] | Memory performance, Attention measures, Blood pressure [4] |
| Time Frame | 24-hour pretreatment + 12-24h co-culture [5] | 24-hour observation with interventions at 0 and 6h [7] | 28 days to 6 weeks supplementation [4] |
Table 3: Experimental Protocols for CDP-Choline Research Applications
| Protocol Type | Cell Lines/Animal Models | Intervention Details | Key Endpoints | Reference Controls |
|---|---|---|---|---|
| T-cell Cytotoxicity Assay | D4M, MC38-OVA, M14 cells; OT-1 CD8+ T cells [5] | 1 μM BRQ for 24h; CDP-choline (100-500 μM) supplementation [5] | % Cancer cell killing, T-cell activation markers, Lipid peroxidation [5] | Uridine rescue, Ferrostatin-1 control, DHODH KO cells [5] |
| LPS-induced Endotoxemia | Male Wistar rats (180-200 g) [7] | 375 mg/kg CDP-choline before and 6h after LPS (10 mg/kg) [7] | Sepsis scores, Prostaglandin levels, COX-2 expression, Histopathology [7] | LPS+saline control, Naive animals, Choline comparison [7] |
| Human Supplementation Trial | Healthy adults, Elderly populations [4] | 250-2000 mg/day CDP-choline for 4-6 weeks [4] | Cognitive tests, Plasma uridine/choline, EEG patterns, Vital signs [4] | Placebo control, Baseline measures [4] |
The multifaceted roles of CDP-choline in cellular metabolism, inflammation modulation, and immune regulation present diverse therapeutic opportunities [5] [6] [7]. Recent discoveries in cancer immunotherapy have revealed unexpected connections between pyrimidine metabolism, phospholipid synthesis, and immune cell function that warrant further investigation [5]. The experimental protocols outlined herein provide standardized methodologies for exploring CDP-choline mechanisms across different disease contexts.
Future research directions should include combination therapies pairing CDP-choline supplementation with existing immunotherapies, detailed exploration of lipidomic changes in response to CDP-choline modulation, and clinical translation of preclinical findings in both oncology and neurology [5] [6]. Additionally, the relationship between choline transport regulation and phospholipid synthesis represents an understudied area with potential therapeutic implications [9]. As research advances, CDP-choline and its metabolic pathways offer promising avenues for therapeutic intervention across multiple disease states.
Choline is a vitamin-like essential nutrient that plays a critical role in numerous physiological processes, with its function in lipid metabolism being particularly vital for human health. Although choline can be synthesized de novo in the human body in small amounts, dietary intake is necessary to maintain health, making it an essential nutrient [1]. The vast majority of the body's choline is found in specialized fat molecules known as phospholipids, the most common of which is phosphatidylcholine (PC). Notably, PC accounts for approximately 95% of the total choline pool in tissues, underlining its central role in cellular structure and function [2] [1].
While choline orotate specifically has not been a direct focus of metabolic studies, the broader choline research landscape provides robust evidence for its metabolic functions. Choline and its metabolites serve several vital biological functions, including maintaining the structural integrity of cell membranes, participating in cell signaling, facilitating nerve impulse transmission, regulating lipid transport and metabolism, serving as a major source of methyl groups, and contributing to osmoregulation [1]. Understanding these fundamental mechanisms provides a critical foundation for drug development professionals exploring metabolic therapeutics, even as research on specific choline salts like this compound remains an area for future investigation.
The involvement of choline in lipid metabolism is mediated through several key molecular mechanisms and signaling pathways that represent potential targets for therapeutic intervention.
The primary pathway for phosphatidylcholine synthesis from choline is the Kennedy pathway (cytidine diphosphate-choline pathway). This pathway is crucial for generating PC, the main phospholipid in cellular membranes [2]. The pathway involves three key enzymatic steps: First, choline kinase (ChoK) catalyzes the phosphorylation of choline to form phosphocholine. Subsequently, CTP:phosphocholine cytidylyltransferase (CCT) converts phosphocholine into CDP-choline. Finally, choline/ethanolamine phosphotransferase (CEPT) catalyzes the conversion of CDP-choline into phosphatidylcholine using a diacylglycerol (DAG) lipid anchor [2] [3]. This pathway is especially critical in rapidly proliferating cells, including certain immune cells and cancer cells, which demonstrate heightened dependence on this pathway for membrane production [3].
Recent research has elucidated that choline, along with methionine, regulates lipid metabolism via the AMP-activated protein kinase (AMPK) signaling pathway in hepatocytes exposed to high concentrations of non-esterified fatty acids (NEFAs) [4]. Studies demonstrate that choline and methionine supplementation upregulates the phosphorylation level of AMPK-α, a master regulator of cellular energy homeostasis. This activation leads to downstream effects including upregulated expression of PPAR-α (peroxisome proliferator-activated receptor alpha) and CPT-1α (carnitine palmitoyltransferase-1α), promoting fatty acid oxidation [4]. Simultaneously, choline and methionine decrease the expressions of LXR-α (liver X receptor alpha) and SREBP-1c (sterol regulatory element-binding protein 1c), transcription factors involved in lipid synthesis, thereby creating a coordinated metabolic shift toward reduced lipid accumulation [4].
A critical function of hepatic phosphatidylcholine is its essential role in the assembly and secretion of very-low-density lipoproteins (VLDL) [1]. Without adequate phosphatidylcholine, fat and cholesterol accumulate in the liver, leading to hepatic steatosis [1]. This process is particularly dependent on phosphatidylcholine synthesis via the phosphatidylethanolamine-N-methyltransferase (PEMT) pathway, an alternative pathway for PC generation that methylates phosphatidylethanolamine using S-adenosylmethionine as a methyl donor [1]. Genetic polymorphisms in the PEMT gene significantly increase dietary choline requirements and susceptibility to fatty liver disease, highlighting the importance of this pathway in maintaining hepatic lipid homeostasis [1].
The following diagram illustrates the integration of choline metabolism into these key signaling pathways:
Figure 1: Choline Metabolic Pathways and Lipid Regulation. This diagram illustrates the integration of choline metabolism through the Kennedy pathway (phosphatidylcholine synthesis), betaine pathway (methyl donation), and AMPK signaling in regulating lipid metabolism. Green nodes indicate beneficial outcomes, red nodes indicate pathological outcomes, and blue nodes represent key regulatory elements. DAG = diacylglycerol; SAM = S-adenosylmethionine.
The table below summarizes key findings from preclinical and clinical studies investigating the role of choline in lipid metabolism:
Table 1: Experimental Evidence of Choline in Lipid Metabolism Regulation
| Study Model | Intervention | Key Findings | Molecular Mechanisms |
|---|
| Hepatocytes (in vitro) [4] | Choline + Methionine | • ↑ AMPK-α phosphorylation • ↑ PPAR-α, CPT-1α expression • ↓ LXR-α, SREBP-1c expression • Promoted lipid oxidation & transport | AMPK signaling pathway activation | | Pemt⁻⁻/Ldlr⁻⁻ mice (in vivo) [5] | High-fat diet ± choline supplementation | • Choline prevented hepatomegaly, steatohepatitis • Normalized hepatic cholesterol • Improved liver function markers • Reduced oxidative stress/fibrosis markers | Restoration of cholesterol homeostasis via enhanced transport/esterification | | Human AITL model [3] | Choline kinase α inhibition (MN58b) | • Selective elimination of malignant T-cells • Induced cell death in PD-1high neoplastic cells • Revealed metabolic vulnerability in cancer cells | Disruption of Kennedy pathway & phosphatidylcholine production | | Human cohort study (n=5,746) [6] | Dietary choline intake assessment | • Inverse association with homocysteine • Positive association with methionine, DMG, TMAO • Weak association with serum lipids | Modulation of one-carbon metabolism & gut microbiome-derived metabolites | | Alzheimer's disease model [7] | CDP-choline supplementation | • Restored lipid homeostasis • Reduced amyloid beta peptides • Ameliorated neuronal hyperexcitability • Normalized mitochondrial membrane potential | Correction of phosphatidylcholine metabolism & membrane dysfunction |
Observational studies in human populations provide additional evidence for the role of choline in metabolic health. A large study including 5,746 participants in the Hordaland Health Study found that dietary choline was inversely associated with circulating concentrations of total homocysteine and positively associated with choline, methionine, and dimethylglycine (DMG) [6]. Furthermore, a cross-sectional study of 359 obese adults found that higher dietary intakes of choline and betaine were associated with lower levels of blood pressure and LDL concentrations, suggesting a potential cardioprotective effect [8]. The study also observed a non-significant reduction in serum total cholesterol, triglycerides, and metabolic syndrome prevalence in higher tertiles of dietary choline and betaine intake [8].
This protocol is adapted from established methodologies for investigating choline mechanisms in vitro [4].
Objective: To evaluate the effects of choline supplementation on lipid metabolism pathways in hepatocytes exposed to high concentrations of non-esterified fatty acids (NEFAs).
Materials:
Methodology:
Incubation: Maintain treatments for 24-48 hours.
RNA Extraction and qPCR Analysis:
This protocol outlines approaches for evaluating choline effects in animal models of metabolic dysfunction [5] [3].
Objective: To investigate the therapeutic potential of choline supplementation in mouse models of fatty liver disease or lymphoma.
Materials:
Methodology:
Despite substantial progress in understanding choline's role in lipid metabolism, several important research gaps remain, particularly regarding specific choline formulations:
This compound Specificity: While multiple studies have investigated choline chloride, phosphatidylcholine, and CDP-choline, there is a notable absence of direct research on This compound in lipid metabolism. Future studies should specifically compare the bioavailability, tissue distribution, and metabolic efficacy of this compound versus other choline forms.
Human Clinical Trials: Most compelling evidence comes from preclinical models or observational studies. Well-designed randomized controlled trials are needed to establish causal relationships and therapeutic efficacy in human populations.
Dose-Response Relationships: Optimal dosing for metabolic benefits remains unclear across different populations and disease states. Future research should establish precise dose-response curves for various choline formulations.
Combination Therapies: The synergistic potential of choline with other nutrients or pharmaceuticals for metabolic disorders represents a promising but underexplored research area.
The experimental protocols and mechanistic insights provided in this document offer a foundation for addressing these research gaps and advancing the development of choline-based therapeutic interventions for lipid metabolism disorders.
Phosphatidylcholine (PC) represents the most abundant glycerophospholipid in eukaryotic cell membranes, typically comprising approximately 50% of total cellular phospholipids [1] [2]. This zwitterionic phospholipid is characterized by a choline head group attached to a glycerol backbone with variable fatty acid chains at the sn-1 and sn-2 positions [3] [1]. PC serves as a critical structural component of membrane bilayers, particularly enriching the outer leaflet of plasma membranes (80-90%) and circulating lipoproteins in plasma [2]. Beyond its structural role, PC functions as a reservoir for second messenger molecules including diacylglycerol, phosphatidic acid, and lysophospholipids, and serves as the precursor for platelet-activating factor (PAF), a potent signaling molecule [4] [2].
The fatty acid composition of PC exhibits tissue-specific distribution patterns, with saturated fatty acids (predominantly palmitic acid) typically occupying the sn-1 position and unsaturated fatty acids (often oleic, linoleic, or arachidonic acids) concentrated at the sn-2 position [1] [2]. Notable exceptions include dipalmitoylphosphatidylcholine in lung surfactant, which contains palmitic acid at both positions and is essential for reducing surface tension in pulmonary alveoli [1] [5]. The table below illustrates the characteristic positional distribution of fatty acids in PC from various biological sources.
Table 1: Positional distribution of fatty acids (mol%) in phosphatidylcholine from selected tissues and organisms
| Source | Position | 16:0 | 18:0 | 18:1 | 18:2 | 20:4 | 22:6 |
|---|---|---|---|---|---|---|---|
| Rat Liver [1] | sn-1 | 23 | 65 | 7 | 1 | trace | - |
| sn-2 | 6 | 4 | 13 | 23 | 39 | 7 | |
| Human Plasma [2] | sn-1 | 59 | 24 | 7 | 4 | trace | - |
| sn-2 | 3 | 1 | 26 | 32 | 18 | 5 | |
| Bovine Brain [2] | sn-1 | 38 | 32 | 21 | 1 | - | - |
| sn-2 | 33 | trace | 48 | 1 | 9 | 4 | |
| Arabidopsis Leaves [1] | sn-1 | 42 | 5 | 23 | 26 | - | - |
| sn-2 | 1 | 5 | 47 | 47 | - | - |
Eukaryotic cells synthesize PC through two major biosynthetic routes: the CDP-choline pathway (Kennedy pathway) and the phosphatidylethanolamine (PE) methylation pathway [1] [6]. The relative contribution of each pathway varies by organism, tissue type, and metabolic conditions. The CDP-choline pathway predominates in most mammalian tissues and represents the primary route for de novo PC synthesis, whereas the PE methylation pathway plays a significant role in hepatic PC production and in organisms like Saccharomyces cerevisiae [7] [1]. Understanding these pathways and their regulation is essential for investigating lipid metabolism in health and disease.
The Kennedy pathway represents the principal route for de novo phosphatidylcholine biosynthesis in most eukaryotic cells [1] [6]. This three-step enzymatic pathway converts free choline into PC using cytidine triphosphate (CTP) as an energy substrate for metabolite activation [5]. The pathway initiates with the ATP-dependent phosphorylation of choline by choline kinase (ChoK), producing phosphocholine [2]. This reaction occurs in the cytosol and serves as the first committed step in PC biosynthesis. The second and rate-limiting step involves the conversion of phosphocholine to CDP-choline by CTP:phosphocholine cytidylyltransferase (CCT) [2] [6]. This enzyme exists in two isoforms (CCTα and CCTβ) and undergoes sophisticated regulation through membrane translocation and phosphorylation [2].
The final reaction involves the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, catalyzed by CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) [1]. This integral membrane protein resides primarily in the endoplasmic reticulum and determines the molecular species composition of newly synthesized PC based on DAG substrate availability [2]. The Kennedy pathway is functionally conserved across mammalian tissues, with tissue-specific adaptations reflecting specialized PC requirements, such as the production of dipalmitoyl-PC in pulmonary type II cells for surfactant function [6].
Table 2: Enzymes of the Kennedy pathway for phosphatidylcholine biosynthesis
| Enzyme | EC Number | Subcellular Location | Cofactors/Requirements | Function |
|---|---|---|---|---|
| Choline Kinase (ChoK) | 2.7.1.32 | Cytosol | ATP, Mg²⁺ | Phosphorylates choline to phosphocholine |
| CTP:Phosphocholine Cytidylyltransferase (CCT) | 2.7.7.15 | Nucleoplasm/Cytosol (translocates to membranes) | CTP | Rate-limiting step producing CDP-choline |
| Cholinephosphotransferase (CPT) | 2.7.8.2 | Endoplasmic Reticulum | Diacylglycerol | Transfers phosphocholine to DAG to form PC |
The following diagram illustrates the complete Kennedy pathway with its subcellular organization and regulatory mechanisms:
Radiolabeled tracer assays provide the most direct method for quantifying flux through the Kennedy pathway. The typical experiment involves administering [methyl-³H] or [methyl-¹⁴C] choline chloride to cells or tissue preparations, followed by time-course measurement of radiolabel incorporation into phosphocholine, CDP-choline, and PC [4] [7]. For accurate quantification, researchers should employ thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and analyze these choline-containing metabolites [7].
To assay CTP:phosphocholine cytidylyltransferase activity, prepare cell lysates in a buffer containing protease inhibitors and centrifuge at 10,000 × g for 10 minutes at 4°C. Incubate the supernatant with 0.1 mM [¹⁴C]phosphocholine (specific activity 2,000-3,000 dpm/nmol), 5 mM CTP, 10 mM MgCl₂, and 50 mM Tris-HCl (pH 8.0) in a total volume of 50 μL for 15-30 minutes at 37°C [7]. Terminate the reaction by heating at 100°C for 3 minutes, then analyze the formation of [¹⁴C]CDP-choline by TLC on silica gel plates using a solvent system of ethanol:water:ammonia (60:30:10, v/v/v). Visualize spots using iodine vapor or autoradiography, scrape relevant bands, and quantify radioactivity by liquid scintillation counting.
For cholinephosphotransferase assays, prepare microsomal fractions by differential centrifugation (100,000 × g for 60 minutes). Incubate microsomes with 0.5 mM [¹⁴C]CDP-choline (specific activity 1,500-2,000 dpm/nmol), 2.5 mM DAG (prepared by sonication in 0.1% Triton X-100), 10 mM MgCl₂, and 50 mM Tris-HCl (pH 8.5) in a total volume of 100 μL for 20-30 minutes at 37°C [1]. Extract lipids according to Bligh and Dyer, separate by TLC using chloroform:methanol:water (65:25:4, v/v/v), and quantify [¹⁴C]PC formation as described above.
The phosphatidylethanolamine methylation pathway provides an alternative route for PC biosynthesis that is particularly important in hepatocytes and certain microorganisms [1]. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) using S-adenosylmethionine (SAM) as the methyl group donor [3] [1]. The reaction is catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), an enzyme located primarily in the mitochondrial-associated membrane of the endoplasmic reticulum [1]. PEMT transfers three methyl groups to the ethanolamine head group of PE, producing phosphatidyl-N-monomethylethanolamine, then phosphatidyl-N-dimethylethanolamine, and finally phosphatidylcholine [1].
The PE methylation pathway exhibits tissue-specific expression, with highest activity in the liver where it may contribute 20-30% of total PC production under normal physiological conditions [1]. This pathway generates PC molecular species with distinct fatty acid compositions compared to the Kennedy pathway, particularly enriched in long-chain polyunsaturated fatty acids such as arachidonic acid and docosahexaenoic acid [1]. The physiological significance of the PEMT pathway extends beyond PC biosynthesis to include regulation of homocysteine metabolism and maintenance of membrane phospholipid homeostasis [8].
Genetic studies in mice have revealed that PEMT deficiency protects against diet-induced obesity and insulin resistance but may promote liver dysfunction under specific dietary conditions [8]. In humans, polymorphisms in the PEMT gene influence susceptibility to choline deficiency-induced organ dysfunction, including nonalcoholic fatty liver disease (NAFLD) [8]. The regulation of PEMT by estrogen may explain the sexual dimorphism observed in choline requirements and PC metabolism, with premenopausal women exhibiting lower susceptibility to choline deficiency than postmenopausal women or men [8].
To assay phosphatidylethanolamine N-methyltransferase activity, prepare microsomal fractions from tissues of interest as described in Section 2.2. Incubate microsomes (50-100 μg protein) with 50 μM [¹⁴C-methyl]SAM (specific activity ~5,000 dpm/nmol), 100 μM phosphatidylethanolamine (prepared by sonication in 0.1% Triton X-100), 5 mM MgCl₂, and 50 mM Tris-HCl (pH 9.0) in a total volume of 100 μL for 30-60 minutes at 37°C [1]. Terminate reactions by adding 500 μL chloroform:methanol (2:1, v/v) and extract lipids according to standard procedures. Separate reaction products by TLC using chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v) and quantify radiolabeled PC formation by scintillation counting.
For in vivo tracing of the methylation pathway, administer [methyl-¹⁴C]methionine or [methyl-²H₃]methionine to cells or animals and monitor label incorporation into PC over time [1]. To distinguish PC derived from the methylation pathway versus the Kennedy pathway, simultaneously employ dual labeling with [¹⁴C]ethanolamine (precursor for PE) and [³H]choline (precursor for Kennedy pathway PC) [7]. The ratio of isotopic incorporation provides insight into the relative contribution of each pathway to total PC synthesis under different physiological conditions.
The Kennedy pathway and PE methylation pathway function in a complementary manner to maintain PC homeostasis under varying physiological and dietary conditions [7] [1]. While the Kennedy pathway primarily utilizes dietary choline for de novo PC synthesis, the methylation pathway provides a mechanism for conserving choline when availability is limited [8]. Evidence from studies in Leishmania major demonstrates that genetic ablation of the Kennedy pathway (CPCT-null mutants) can be compensated by increased flux through alternative pathways, including PE methylation and enhanced uptake of exogenous lipids [7]. However, such compensatory mechanisms may be insufficient under nutrient-restricted conditions, highlighting the metabolic vulnerability of pathway-specific deficiencies [7].
The regulation of PC biosynthesis exhibits species-specific differences. In Saccharomyces cerevisiae, PC synthesis through the PE methylation pathway predominates when exogenous choline is scarce, while the Kennedy pathway becomes more significant when choline is abundant [4]. Conversely, in Trypanosoma brucei, the PE methylation pathway is absent, making the Kennedy pathway essential and potentially exploitable for therapeutic interventions [7]. Mammalian cells dynamically regulate both pathways according to choline availability, estrogen status, and genetic background, with PEMT polymorphisms significantly influencing individual requirements for dietary choline [8].
The following diagram illustrates the interregulation between PC biosynthetic pathways and their subcellular compartmentalization:
PC biosynthesis is regulated through both transcriptional mechanisms and post-translational modifications that modulate enzyme activity and subcellular localization. The cytidylyltransferase (CCT) enzyme represents the primary regulatory point for the Kennedy pathway, existing in an inactive soluble form and an active membrane-bound form [2]. Phosphorylation by casein kinases and interaction with specific lipid domains regulate CCT translocation to nuclear and endoplasmic reticulum membranes where it accesses its substrate [2]. In the PE methylation pathway, PEMT activity is influenced by hormonal status, with estrogen stimulating expression and potentially explaining gender differences in choline requirements [8].
At the transcriptional level, choline availability influences the expression of genes involved in PC metabolism through complex feedback mechanisms. In yeast, excess choline promotes endocytic degradation of the high-affinity choline transporter Hnm1 through a process requiring the ubiquitin ligase Rsp5 and casein kinases Yck1/Yck2 [4]. This regulatory mechanism controls choline influx and prevents overaccumulation of PC precursors. Similar homeostatic mechanisms likely operate in mammalian cells, though the specific components may differ.
Cellular uptake of choline represents the first step in PC biosynthesis via the Kennedy pathway. To assay choline transport activity, wash cells twice with prewarmed transport buffer (25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 1 mM CaCl₂, pH 7.4) and incubate with 10 μM [methyl-³H]choline chloride (specific activity 2-5 μCi/nmol) for 1-10 minutes at 37°C [4]. Terminate uptake by rapid washing with ice-cold buffer containing 10 mM unlabeled choline. Solubilize cells in 0.1% SDS and quantify radioactivity by scintillation counting. For kinetic analysis, vary choline concentration from 1-100 μM and determine Km and Vmax using nonlinear regression.
To investigate transporter regulation, preincubate cells with 1-10 mM choline for 4-24 hours to assess adaptive downregulation [4]. For studies of endocytic trafficking, perform assays at 25°C or in the presence of inhibitors such as phenylarsine oxide (10 μM) or dominant-negative dynamin mutants. To monitor transporter localization in live cells, express GFP-tagged choline transporters and track internalization by confocal microscopy following choline treatment [4].
For comprehensive analysis of PC metabolic flux, employ stable isotope labeling with liquid chromatography-mass spectrometry (LC-MS) detection. Incubate cells with 50 μM d₉-choline (trimethyl-d₉) or 100 μM d₄-ethanolamine (1,1,2,2-d₄) in complete medium for 2-48 hours [7]. Extract lipids using methyl tert-butyl ether:methanol (10:3, v/v) and analyze by LC-MS using a C8 reverse-phase column (2.1 × 100 mm, 1.7 μm) with a gradient of 5 mM ammonium acetate in water:acetonitrile (40:60, v/v) to 100% isopropanol at 0.2 mL/min over 30 minutes [7]. Monitor precursor incorporation into PC species using multiple reaction monitoring for the respective mass transitions.
To assess PC remodeling, pulse-chase experiments with radioactive precursors provide kinetic information. Label cells to equilibrium with [¹⁴C]choline (0.1 μCi/mL, 48 hours), wash thoroughly, and chase with complete medium containing 1 mM unlabeled choline for 0-24 hours [4]. Extract lipids at various time points, separate by TLC, and quantify radioactivity in PC and its metabolites (glycerophosphocholine, phosphocholine). Calculate half-lives using exponential decay models.
Table 3: Troubleshooting guide for common issues in phosphatidylcholine synthesis assays
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low choline uptake | Transporter downregulation | Reduce pre-incubation choline concentration; Use shorter uptake periods |
| High background in transport assays | Incomplete washing | Implement rapid stop solution (100 μM hemicholinium-3); Use larger wash volumes |
| Poor PC separation by TLC | Oxidized solvents; Improper activation | Prepare fresh mobile phase; Activate plates at 110°C for 30 min before use |
| High variability in enzyme assays | Incomplete cell disruption; Protease degradation | Optimize homogenization; Add protease inhibitors; Use fresh preparations |
| Low isotopic enrichment | High endogenous pools; Insufficient labeling time | Increase isotope concentration; Extend labeling period; Use serum-free media |
Different tissues exhibit specialized PC metabolic programs reflecting their unique physiological functions. In pulmonary research, focus on the synthesis of dipalmitoylphosphatidylcholine (DPPC), the primary surface-active component of lung surfactant [1] [6]. Isolate type II pneumocytes by elastase digestion and density gradient centrifugation, then monitor DPPC synthesis using dual labeling with [¹⁴C]choline and [³H]palmitate [6]. Analyze molecular species by normal-phase HPLC coupled to evaporative light-scattering detection or mass spectrometry.
For neurological applications, investigate PC metabolism in the context of the neurovascular unit, where choline-containing phospholipids influence blood-brain barrier integrity and neuronal function [9]. Isolate primary cultures of brain microvascular endothelial cells, astrocytes, and neurons to model cell-specific PC metabolism. Assess barrier function by transendothelial electrical resistance measurements following choline depletion or supplementation with CCPLs such as citicoline (CDP-choline) or choline alphoscerate (α-GPC) [9].
RNA interference and CRISPR-Cas9 gene editing provide powerful approaches for investigating PC metabolic enzymes. Design siRNAs targeting CCTα, CCTβ, or PEMT and transfert cells using appropriate reagents. For example, choline kinase α (ChoKα) knockdown in breast cancer cells significantly reduces PC levels without affecting nonmalignant mammary epithelial cells, revealing potential therapeutic applications [6]. Validate knockdown efficiency by Western blotting and quantitative RT-PCR, and confirm functional consequences by measuring metabolite levels and incorporation rates.
For pharmacological inhibition, utilize compounds such as hemicholinium-3 (choline uptake inhibitor), MN58b (choline kinase inhibitor), and cyclopropenoids (PEMT inhibitors). Dose-response studies should establish IC₅₀ values under specific experimental conditions, and rescue experiments with downstream metabolites (e.g., phosphocholine for choline kinase inhibition) confirm target specificity.
Phosphatidylcholine synthesis assays provide critical insights into membrane biogenesis, lipid homeostasis, and the metabolic adaptations underlying various physiological and pathological states. The protocols outlined herein for analyzing the Kennedy pathway, PE methylation pathway, and their interregulation enable comprehensive investigation of PC metabolism in diverse experimental systems. As research in this field advances, emerging technologies including single-cell lipidomics, real-time imaging of lipid dynamics, and genome-scale metabolic modeling will further enhance our understanding of PC biosynthesis and its multifaceted roles in health and disease.
Q1: What are the key validation parameters I need to test for a this compound HPLC method, and what are the typical acceptance criteria?
According to ICH guidelines, you must validate several parameters to prove your method is suitable for its intended use [1] [2]. The table below summarizes the core parameters and typical acceptance criteria for an assay of a drug substance.
| Validation Parameter | Typical Acceptance Criteria for a this compound Assay | Brief Description |
|---|---|---|
| Accuracy/Recovery | Mean recovery of 98–102% | Closeness of test results to the true value [3]. |
| Precision | RSD ≤ 1.0% | Closeness of agreement between a series of measurements [3]. |
| Repeatability | RSD ≤ 1.0% for 6 determinations at 100% | Precision under the same conditions over a short time [3]. |
| Specificity | No interference from placebo, known impurities, or degradants | Ability to assess the analyte unequivocally in the presence of other components [3]. |
| Linearity | Correlation coefficient (r) ≥ 0.999 | Ability to obtain results directly proportional to analyte concentration [3]. |
| Range | e.g., 80-120% of test concentration | The interval between the upper and lower levels of analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity [3]. |
| Robustness | System suitability criteria are met when method parameters are deliberately varied | Capacity to remain unaffected by small, deliberate variations in method parameters. |
| LOD / LOQ | Not always required for assay, but needed for impurity methods. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [3]. | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantitatively measured [3]. |
Q2: I am developing an HPLC method for this compound. What steps should I follow?
A robust HPLC method development and validation process involves several key stages [3]:
Q3: My method failed validation because it wasn't specific. What could be the issue and how can I troubleshoot it?
Lack of specificity means your method cannot distinguish this compound from other components in the sample, such as impurities, degradants, or the sample matrix [3].
The following diagram outlines the logical workflow for developing and validating your analytical method, from start to finish.
While a direct method for this compound was not found, a published study validated a Headspace Gas Chromatography (HS-GC) method for Tenofovir Disoproxil Orotate to determine residual solvents and a specific carbamate impurity [4]. This provides a valuable template, as your compound shares the "orotate" moiety.
This case demonstrates how to structure a validation for an orotate salt, and you can apply the same validation parameters and structure to an HPLC-UV method for this compound itself.
This is a sample protocol for validating an HPLC-UV assay for this compound drug substance. You will need to optimize the conditions based on your specific laboratory results.
1. Method Parameters
2. Specificity Procedure
3. Linearity and Range Procedure
4. Accuracy (Recovery) Procedure
5. Precision (Repeatability) Procedure
For researchers, selecting the appropriate analytical technique is the first step. The table below summarizes two High-Performance Liquid Chromatography (HPLC) methods suitable for choline analysis, which can be adapted for choline orotate [1].
| Analyte | Column | Mobile Phase | Buffer | Flow Rate | Detection |
|---|---|---|---|---|---|
| Choline | Primesep 100 (4.6 x 150 mm, 5 µm) | Gradient, starting at MeCN 40% | Ammonium Formate, 40 mM, pH 3.0 | 1.0 ml/min | ELSD* |
| Choline / Acetylcholine | Obelisc R (2.1 x 100 mm, 5 µm) | Isocratic, MeCN/H₂O 60/40% | Ammonium Acetate, 10 mM, pH 5.0 | 0.2 ml/min | ELSD* |
*ELSD: Evaporative Light Scattering Detector. Nebulizer and evaporator temperatures should be optimized, typically between 50°C and 70°C [1].
Experimental Protocol for HPLC-ELSD (based on Obelisc R method):
The following diagram outlines the logical workflow for the comprehensive purity assessment of this compound, integrating multiple analytical techniques.
Diagram Title: this compound Purity Assessment Workflow
Q1: My HPLC analysis for this compound shows poor peak shape (tailing or fronting). What could be the cause and how can I fix it?
Q2: How can I confirm the identity and structure of the main peak and any impurities in my sample?
Q3: What are the key challenges in quantifying this compound, and how does ELSD help?
While data for choline orotate is absent, research on analogous choline-based deep eutectic solvents (DES) provides a strong starting point. The table below summarizes key solvents and their relevance.
| Solvent Category | Specific Solvents | Relevance & Properties | Key Considerations |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol, Ethylene Glycol [1] [2] | Common for synthesis & purification of choline salts [1]. High polarity, can form H-bonds. | Can hydrogen-bond with nucleophiles, potentially reducing reactivity in nucleophilic substitution reactions (SN2) [2]. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Sulfolane [3] [2] [4] | Often used in choline-based DES [5] [6]. Good solvating power, do not H-bond with nucleophiles. | Can enhance reaction rates for SN2-type syntheses by providing "naked" anions [2]. May require careful water content control. |
| Deep Eutectic Solvents (DES) | ChCl-Urea, ChCl-Malonic Acid, ChCl-Imidazole [5] [6] [7] | Choline chloride is a common Hydrogen Bond Acceptor (HBA) [5]. DES can act as reaction medium and catalyst [7]. | Properties (viscosity, polarity) are tunable by choosing different Hydrogen Bond Donors (HBD) [5] [6]. |
| Bio-based/Green Solvents | GVL, 2-MeTHF, Ethyl Lactate, Glycerol [8] [9] [4] | Sustainable alternatives. GVL is a polar aprotic solvent effective in biomass conversion [4]. | GVL has been shown to work well with choline chloride in acid-catalyzed reactions [4]. Glycerol is a non-toxic, biodegradable option [9]. |
The following diagram outlines a general experimental workflow for synthesizing and purifying a choline salt, adaptable for this compound.
Workflow Explanation:
What are the key parameters to optimize when using a Deep Eutectic Solvent (DES) for synthesis? When using a choline-based DES, the most important parameters are the choice of Hydrogen Bond Donor (HBD), the molar ratio of HBA to HBD, and the water content [5] [6]. The HBD significantly affects the DES's physicochemical properties, such as viscosity, polarity, and acidity, which in turn impact its solvating power and the reaction outcome [5] [6]. A small amount of water (e.g., 10 wt%) or a co-solvent like PEG can be added to reduce viscosity and improve mass transfer [6].
How can I recover my product and regenerate the solvent after a reaction in a DES? This is a recognized challenge. Common strategies include:
Why might my choline salt have low yield or purity? Common issues and troubleshooting steps include:
Here are detailed methodologies for key experiments based on the search results.
1. Protocol: Synthesis of a Choline Chloride-Based Deep Eutectic Solvent (DES) [5] [6]
2. Protocol: Solvent Screening for Reaction Optimization
Choline orotate is a salt formed from choline (a quaternary ammonium cation) and orotic acid [1]. A synthesis reaction will, therefore, typically contain a mixture of the desired product along with potential unreacted starting materials like free choline, orotic acid, and solvents. The purification strategy depends on the physical and chemical properties of these components.
The table below summarizes the key characteristics of the target compound and its common impurities.
| Compound | Nature / Key Properties | Potential Separation Leverage |
|---|---|---|
| This compound | Final ionic salt product [1] | Target compound for isolation |
| Orotic Acid | Unreacted precursor acid | Solubility difference, acidity (pKa) |
| Choline | Unreacted precursor base | Solubility difference, basicity (pKa) |
| Solvents | Reaction medium (e.g., water, alcohol, etc.) | Volatility, polarity |
The following diagram outlines a logical workflow for purifying and analyzing your this compound product.
Here are detailed protocols for the key purification steps shown in the workflow.
This is often the most effective method for obtaining a high-purity crystalline product.
This method can be useful for removing specific unreacted precursors.
After purification, confirm the success of your cleanup using these standard analytical techniques:
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is excellent for structural confirmation and semi-quantitative impurity detection.
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Q1: My recrystallization yield is very low. What can I do? A1: Low yield is often due by premature crystallization or too much solvent. Try using less hot solvent for dissolution, allowing the solution to cool very slowly (e.g., in a turned-off hot plate or insulated flask), and "seeding" the solution with a few small crystals of pure this compound to induce controlled crystal formation.
Q2: My HPLC shows a small persistent impurity. What's the next step? A2: A small, consistent impurity often suggests a closely related compound or a decomposition product.
Q3: How should I store the pure compound to prevent degradation? A3: this compound should be stored in a sealed, opaque container under desiccant at -20°C or 4°C to minimize exposure to moisture, light, and heat, which can promote decomposition.
One supplier's documentation offers basic handling specifications, which are a starting point for establishing your own stability protocols [1].
| Parameter | Specification | Rationale & Implication |
|---|---|---|
| Physical Form | White crystalline powder | Provides a baseline for visual inspection; any discoloration may indicate degradation. |
| Hygroscopicity | Yes | The material readily absorbs moisture, requiring strict control of humidity during storage and handling. |
| Storage Advice | Store in a tightly closed container, below 40°C, and protected from light. | Suggests sensitivity to heat, moisture, and light, which are common stress factors to test. |
Since established data is lacking, you will need to generate stability profiles through systematic studies. The diagram below outlines a core workflow for investigating the stability of compounds like this compound.
Here are detailed methodologies for the key experiments outlined in the workflow:
A 2009 EFSA opinion concluded that the safety of several orotic acid salts, including this compound, could not be proven due to a tumor-promoting effect observed in animal studies and an absence of relevant genotoxicity and developmental studies [2]. While this assessment is for use as a food supplement, it is a critical factor for drug development.
Choline is inherently difficult to detect in analytical assays for several key reasons, which are summarized in the table below. These general principles are crucial for understanding potential interference from its derivatives, like choline orotate.
| Challenge | Reason | Impact on Assays |
|---|---|---|
| Lacks Natural Probes [1] | No intrinsic chromophores, fluorophores, or electroactive groups. | Cannot be easily detected with common spectroscopic or electrochemical methods without chemical modification or derivatization. |
| Complex Metabolism [1] [2] [3] | Metabolized into multiple compounds (e.g., betaine, acetylcholine, phosphatidylcholine). | Metabolites can cross-react or create background noise, leading to inaccurate readings of the parent compound. |
| Gut Microbiome Interference [4] | Gut bacteria convert choline to trimethylamine (TMA). | In vivo or ex vivo studies can be confounded by this microbial metabolism, which may also occur from bacterial contamination in cell cultures. |
Here is a systematic approach to identifying and resolving issues when working with choline and its compounds.
1. Question Your Detection Method
2. Identify Potential Interfering Metabolites this compound is a salt where choline is bound to orotic acid. In a biological system, it can dissociate and be metabolized via several pathways. The diagram below outlines the primary metabolic fates of choline that could be sources of interference.
3. Apply Practical Solutions
This is a generalized protocol for detecting choline, which can be adapted for this compound.
1. Sample Preparation:
2. LC-MS Analysis:
3. Data Interpretation:
What does "optimization" mean in crystallization? Optimization is the process of making sequential, incremental changes to the initial conditions that yielded crystals. The goal is to improve crystal size, perfection, and morphology to obtain the highest quality crystals for analysis, such as X-ray diffraction [1].
Which initial "hit" conditions should I prioritize for optimization? Prioritize conditions that produce three-dimensional polyhedral crystals over microcrystals, clusters, fine needles, or thin plates, as the latter are often difficult to improve and may be disordered [1]. Also, look for commonalities in your successful trials, such as a specific type of precipitant or a narrow pH range [1].
My crystals are too small. What should I do? This is often due to excessive nucleation. You can try reducing the rate of supersaturation generation by using a slower evaporation rate (in vapor diffusion) or by slightly decreasing your precipitant concentration. Seeding is also a highly effective technique to promote growth in existing conditions rather than forming new nuclei [1] [2].
How can I tell if my crystals are protein or salt? While not covered in detail in the search results, a common method is to observe the crystals under a microscope with polarized light. Protein crystals are often birefringent and show extinction when rotated, whereas salt crystals typically do not [1].
The table below outlines common problems and general strategies to address them during crystallization optimization.
| Problem | Possible Causes | Optimization Strategies |
|---|
| No Crystals | • Not reaching supersaturation • Impurities inhibiting growth • Incorrect pH | • Fine-tune precipitant concentration & pH [1] • Use additive screens [2] • Try seeding [2] | | Too Many/Too Small Crystals | • Excessive, rapid nucleation | • Reduce nucleation (slow cooling/evaporation) [3] • Increase protein concentration slightly • Use macroscopic seeding [1] | | Poor Crystal Morphology | • Anisotropic growth • Impurities | • Systematically vary pH & precipitant [1] • Screen for additives [1] • Change temperature [1] | | Crystals Stop Growing | • Depletion of nutrient supply • Buildup of impurities | • Try in situ annealing (cycling temperature slightly) • Transfer crystal to fresh solution | | Crystals Crack or Dissolve | • Temperature or pressure shocks • Osmotic shock | • Improve handling techniques • Optimize cryoprotection if applicable |
For a systematic approach, you can follow this general workflow. Note that specific parameters like the ideal pH range or best antisolvent for choline orotate would need to be determined experimentally.
Since direct data on this compound is unavailable, here are key parameters to test based on general optimization strategies [1]:
Alpha-GPC (alpha-glycerylphosphorylcholine) is a choline-containing phospholipid that serves as a highly bioavailable precursor to the neurotransmitter acetylcholine [1] [2]. Its cognitive-enhancing effects are primarily attributed to this role.
The diagram below illustrates the primary mechanisms of action of Alpha-GPC in the brain, based on preclinical and clinical studies.
The table below summarizes key clinical findings and experimental data from studies on Alpha-GPC.
| Study Focus/Model | Reported Efficacy & Key Findings | Dosage & Experimental Protocol |
|---|
| Alzheimer's Disease (AD) & Dementia | Significant improvement in cognition, behavior, and functional outcomes [3]. Combined with donepezil, showed better results than donepezil alone [3] [2]. | 400 mg capsule, three times daily for 6 months [1] [3]. Assessment Tools: Alzheimer's Disease Assessment Scale (ADAS-Cog), Mini-Mental State Examination (MMSE), Neuropsychiatric Inventory (NPI), Activities of Daily Living (ADL) scales [1] [3]. | | Vascular Cognitive Impairment (Post-Stroke) | Improved cognitive recovery and Mini-Mental State Test scores; 71% of patients showed no cognitive decline after 6 months [1]. | Initial: 1000 mg intramuscular injection daily for 28 days. Maintenance: 400 mg orally, three times daily for 5 months [1]. | | Young, Healthy Adults | Improved reaction time, focus, and learning. Serial Subtraction Test performance was 18% faster than with 200 mg of caffeine [1] [4]. | Single dose of 400 mg or 600 mg prior to cognitive or physical performance tasks [1] [4]. | | Athletic Performance | Increased peak power output, growth hormone secretion (44-fold post-exercise), and improved force production [1] [4]. | 600 mg, taken 60-90 minutes before resistance exercise [1] [4]. |
While a direct comparison with choline orotate is not available, Alpha-GPC can be compared to other common choline supplements. The table below highlights that Alpha-GPC is distinguished by its high choline content and strong evidence base for both cognitive and physical performance.
| Compound | Choline by Weight | Blood-Brain Barrier Penetration | Key Characteristics & Evidence |
|---|---|---|---|
| Alpha-GPC | ~40% [1] | Excellent [1] [4] | Robust clinical evidence for cognitive enhancement in impairment and healthy subjects; also improves athletic performance [1] [3] [4]. |
| CDP-Choline (Citicoline) | ~18% [1] | Very Good [1] | Provides cytidine, a precursor to uridine; evidence supports brain energy and long-term health [1] [5]. A study showed it produced a lower rise in plasma choline than Alpha-GPC [6]. |
| Choline Bitartrate | Information Missing | Limited [4] | Cost-effective; lower bioavailability; less reliable for directly boosting brain choline [1] [4]. |
The lack of data on this compound is a significant limitation for your guide. To build a complete comparison, I suggest you:
| Agent / Compound | Biological Source / Form | Key Mechanisms of Action | Experimental Models | Key Quantitative Findings & Effects |
|---|
| Choline [1] [2] [3] | Essential nutrient; various dietary forms | • Activates AMPK signaling [1] • Promotes VLDL export, preventing hepatic fat accumulation [2] [3] • Serves as a methyl-group donor for epigenetic regulation [3] | • NEFA-exposed hepatocytes [1] • Humans on choline-deficient diets [2] • Rodent choline-deficiency models [3] | • 77% of men, 80% of postmenopausal women developed fatty liver on choline-deficient diet [2] • Upregulated AMPK-α phosphorylation, increased CPT-1α and ApoB100 expression [1] | | Polyene Phosphatidylcholine (PPC) [4] | Soybean extract | • Integrates into/repairs hepatocyte membranes [4] • Exerts anti-inflammatory, antioxidant, and anti-apoptotic effects [4] | • Multicenter real-world study in patients with liver injury (including chronic hepatitis B) [4] | • Significant decline in ALT (-3.7 U/L/day) and AST (-2.4 U/L/day) in HBV patients [4] • High-dose PPC showed stronger effect than low-dose [4] | | Silymarin [5] [6] | Milk thistle (Silybum marianum) | • Potent antioxidant, scavenges free radicals [5] [6] • Anti-inflammatory and anti-fibrotic properties [5] • Modulates enzymes involved in fibrosis inhibition [6] | • Preclinical animal studies [5] [6] • Clinical trials for NAFLD [6] | • Shown to downregulate NF-κB, TNF-α, IL-6, TGF-β1 in animal models [5] | | Glycerophosphocholine (GPC) [7] | Synthetic / natural choline precursor | • Suppresses adipocyte differentiation [7] • Stimulates lipolysis in mature adipocytes [7] | • 3T3-L1 adipocyte cell line [7] • Diet-induced obese mouse model [7] | • 22.3% inhibition of adipocyte differentiation at 4 mM [7] • Two-fold increase in glycerol release (lipolysis) at 6 mM [7] • Significant reduction in fat pad mass and adipocyte size in vivo [7] |
For the key experiments cited above, here are the methodologies used.
Choline & Methionine Regulation of Lipid Metabolism [1]
Polyene Phosphatidylcholine (PPC) Clinical Effectiveness [4]
Glycerophosphocholine (GPC) Lipolytic Effect [7]
The diagram below illustrates the key signaling pathway through which choline exerts its hepatoprotective effects, as identified in the search results.
Based on the current search, direct experimental validation for choline orotate is lacking. The existing strong evidence is for choline and other choline-containing compounds. For your comparison guide, it would be scientifically rigorous to:
The table below summarizes the key characteristics and efficacy data for citicoline and choline alphoscerate based on recent clinical evidence.
| Compound Name | Citicoline (CDP-choline) | Choline Alphoscerate (α-GPC) |
|---|---|---|
| Primary Mechanisms | Precursor to phosphatidylcholine and CDP-choline; supports membrane repair and integrity [1] [2]. | Highly bioavailable choline source and acetylcholine precursor; supports cholinergic neurotransmission and membrane phospholipid synthesis [3] [2]. |
| Key Efficacy in Stroke | Mixed Results. A 2023 meta-analysis of 15 studies (n=8,357) found no significant benefit over placebo for neurological (NIHSS) or functional (mRS) recovery [1]. | Positive Results. The same 2023 analysis found it improved neurological function and functional recovery, and reduced dependency in stroke patients [1]. |
| Key Efficacy in Cognitive Impairment | Used in some European countries for cognitive impairment, particularly of vascular origin [1] [2]. | Positive Results. A 2024 RCT (n=100) in amnestic Mild Cognitive Impairment (MCI) found 600 mg/day for 12 weeks significantly improved ADAS-cog scores (-2.34 points) vs. placebo, suggesting efficacy and safety [3]. |
| Safety Profile | Excellent safety profile in acute stroke patients [1]. | No serious adverse events reported in recent MCI trial; safety profile comparable to placebo [3]. |
For researchers, the methodology from key clinical trials provides a template for future study design.
Study on α-GPC for Mild Cognitive Impairment (MCI) [3]:
Meta-Analysis on Stroke Recovery [1]:
Citicoline and choline alphoscerate both contribute to the synthesis of phosphatidylcholine, a fundamental phospholipid in all cell membranes, through the Kennedy pathway. The diagram below illustrates this critical biochemical process.
As the diagram shows:
CDP-choline, or citicoline, is an essential intermediate in the biosynthesis of phosphatidylcholine (PtdCho), the predominant phospholipid in eukaryotic cell membranes [1]. Its metabolism is a key part of the Kennedy Pathway.
The following diagram illustrates the core CDP-choline pathway and its crucial role in neuronal integrity:
The pathway involves several key enzymes and transporters [1]:
The table below summarizes key experimental findings and methodological details for CDP-choline, which may serve as a reference for your comparison.
| Study Focus | Experimental Model/Subjects | Dosage & Duration | Key Methodological Details | Reported Outcomes |
|---|---|---|---|---|
| Cognitive Function in Aging [2] | Cognitively normal middle-aged and elderly persons; patients with mild cognitive impairment. | Doses up to 2,000 mg/day (oral or parenteral). | Randomized, placebo-controlled trials (RCTs); memory assessment using standardized cognitive tests. | Positive effects on memory efficacy; citicoline intake improves brain uptake of choline in older persons. |
| Attentional Performance [3] [4] | 60 healthy adult women (40-60 years old). | 250 mg or 500 mg daily for 28 days. | Double-blind, randomized, placebo-controlled trial; attentional performance assessment. | Significant improvement in attentional performance compared to placebo. |
| Brain Metabolism [4] | 16 men and women. | 500 mg or 2,000 mg daily for 6 weeks. | Magnetic resonance spectroscopy (MRS) to measure brain metabolites. | Increased neuronal ATP by >14% and membrane phospholipids by >32% in areas associated with cognition. |
| Ischemic Stroke [5] | 2,298 patients with acute ischemic stroke (ICTUS trial). | Not specified in excerpt. | Large, randomized, placebo-controlled, multicenter trial. | No statistically significant benefit for long-term survival or recovery. |
| Glaucoma [3] [5] | Patients with glaucoma. | Not specified in excerpt. | Systematic review of clinical trials; assessment of visual function. | Mixed results; some evidence suggests potential for protecting vision, while a review found it did not improve treatment outcomes. |
For a comprehensive guide, safety and regulatory information is critical:
Choline contributes to nucleotide synthesis primarily through its role in one-carbon metabolism [1] [2]. The key pathway is its irreversible oxidation to betaine in mitochondria. Betaine then serves as a methyl donor for the regeneration of methionine from homocysteine. Methionine is subsequently converted to S-adenosylmethionine (SAM), the primary methyl donor for numerous cellular reactions [1].
This is critically important for nucleotide synthesis because SAM is required for the methylation steps in the de novo synthesis of purines [1] [3]. Specifically, the de novo purine synthesis pathway requires 10 sequential reactions to build the purine ring on a phosphoribosyl moiety, and this process depends on methyl group donations from one-carbon metabolism [3]. Therefore, adequate choline ensures a sufficient supply of methyl groups, which in turn supports the production of purine nucleotides like AMP and GMP.
The diagram below illustrates this metabolic relationship.
Choline is utilized in the body through three principal pathways, which are summarized in the table below. Understanding these fates is key to appreciating the different potential applications of various choline supplements.
| Metabolic Fate | Key Enzymes | Primary Functional Outputs | Relevance to Research |
|---|---|---|---|
| Phosphatidylcholine (PC) Synthesis (Kennedy Pathway) [1] [4] | Choline Kinase (CK), CTP:Phosphocholine Cytidylyltransferase (CCT), Choline Phosphotransferase (CPT/CEPT) [4] | Major membrane phospholipid; precursor for lipid signaling molecules (e.g., DAG, LysoPC) [1] [2] | Cell membrane integrity, proliferation, and lipid-mediated signaling. |
| Acetylcholine (ACh) Synthesis [1] [2] | Choline Acetyltransferase (ChAT), Acetylcholinesterase (AChE) | Critical neurotransmitter for muscle control, memory, circadian rhythm, and neuronal functions [1] [2] [5] | Neurological and cognitive function; cholinergic signaling in immune cells [1]. |
| Betaine & Methyl Group Donation [1] [2] | Choline Dehydrogenase/Oxidase, Betaine Aldehyde Dehydrogenase, Betaine-Homocysteine Methyltransferase (BHMT) | Osmolyte; methyl donor for homocysteine remethylation to methionine, producing SAM [1] [2] | Nucleotide synthesis, regulation of homocysteine, epigenetic regulation via DNA/protein methylation [1]. |
While choline orotate is not explicitly mentioned in the available scientific literature, its proposed advantage lies in its chemical structure, which combines choline with orotic acid. Orotic acid is an intermediate in the de novo pyrimidine nucleotide synthesis pathway [3]. Theoretically, this compound could simultaneously provide choline for purine synthesis (via betaine/SAM) and orotate for pyrimidine synthesis.
Other choline sources have been more extensively studied:
To objectively compare this compound with other alternatives like CDP-choline and Alpha-GPC, you could design experiments based on the following framework.
A standard protocol to assess the efficacy of choline sources could involve:
The CDP-choline (or Kennedy) pathway is the primary mechanism mammalian cells use to synthesize phosphatidylcholine (PC), a fundamental phospholipid in cellular membranes, including mitochondrial membranes [1] [2]. The integrity of these membranes is critical for mitochondrial function.
The pathway involves three key enzymatic steps [1] [3]:
The diagram below illustrates this pathway and its connection to mitochondrial integrity.
A highly relevant study investigated a combination of nutrients, including magnesium orotate and benfotiamine (a form of vitamin B1), on mitochondrial function in a rat model of Alzheimer's disease. While this study did not test choline orotate in isolation, its findings on the "cocktail" are insightful [4].
Key Experimental Data: The treatment restored diminished mitochondrial function in transgenic (Tg) Alzheimer's model rats to wild-type levels. The table below summarizes the key quantitative findings from the study.
| Parameter | Effect in Aged Tg Rats vs. Wild-Type | Effect of Cocktail in Aged Tg Rats |
|---|---|---|
| Complex I Respiration | Reduced by 60% | Restored to wild-type levels |
| Complex II Respiration | Reduced by 68% | Fully restored |
| OxPhos Capacity | Reduced by 71% | Completely restored (+78%) |
| Acetylcholine Levels | Strongly reduced | Increased under stimulation |
Detailed Experimental Protocol: The methodology from this study can serve as a template for evaluating mitochondrial function [4].
Given the lack of direct data on this compound, your research could consider the following avenues:
The table below summarizes the common dietary models used to induce NAFLD/NASH in rodents, as found in the current literature.
| Model Name | Key Characteristics | Primary Mechanisms of Action | Key Histological Features | Metabolic Phenotype |
|---|---|---|---|---|
| MCD (Methionine and Choline Deficient) [1] [2] | Rapid onset of steatohepatitis and fibrosis. | Impairs VLDL secretion, induces hepatic lipid accumulation, and promotes oxidative stress [1] [2]. | Severe steatosis, inflammation, ballooning, and fibrosis [1]. | Weight loss, improved insulin sensitivity, not obese [1]. |
| CDAA (Choline-Deficient, L-Amino Acid-Defined) [3] | Similar to MCD; used for long-term studies including carcinogenesis. | Disrupts phospholipid synthesis and VLDL secretion, leading to lipid accumulation [3]. | Steatosis, inflammation, and fibrosis; gene expression profiles preserved in human NAFLD [3]. | Does not develop comorbidities like obesity or diabetes [3]. |
| LMCD (Low-Methionine, Choline-Defined) [4] | A variant used to study lipidomic profiles in NASH and HCC. | Accumulates hepatic ceramides and triacylglycerols; depletes phosphatidylcholine [4]. | Hepatic steatosis and fibrosis; promotes hepatocarcinogenesis when initiated with a carcinogen (DEN) [4]. | Modest body weight loss; increased epididymal fat mass [4]. |
Here are the methodologies for key experiments cited in the research, which can be used as a template for validating a NAFLD model.
1. Model Induction and Basic Analysis (from multiple studies)
2. Lipidomic Analysis Protocol [4]
3. Gene Expression Validation Protocol [3]
The following diagram illustrates the key pathological mechanisms triggered by choline and methionine deficiency, leading to NASH.